N-propyl-2-(propylamino)acetamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-propyl-2-(propylamino)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O/c1-3-5-9-7-8(11)10-6-4-2/h9H,3-7H2,1-2H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSARLKFZRYMYSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC(=O)NCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to N-propyl-2-(propylamino)acetamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of N-propyl-2-(propylamino)acetamide, a disubstituted acetamide compound. It details the compound's nomenclature, including its IUPAC name and CAS number, and summarizes its key chemical and physical properties. While specific experimental data for this compound is limited in publicly available literature, this guide outlines a generalized synthetic approach and discusses potential analytical methodologies based on established chemical principles for similar molecules. Furthermore, this document explores the broader context of N-substituted acetamides in drug discovery and development, acknowledging the absence of specific biological data for the title compound.
Chemical Identity and Properties
This compound is a chemical compound with the molecular formula C8H18N2O.[1]
Physicochemical Properties
A summary of the computed physicochemical properties of this compound is provided in the table below. These values are predicted based on its chemical structure and can be valuable for initial experimental design, such as selecting appropriate solvent systems and analytical techniques.
| Property | Value | Source |
| Molecular Weight | 158.24 g/mol | PubChem[1] |
| XLogP3 | 0.9 | PubChem[1] |
| Hydrogen Bond Donor Count | 2 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Rotatable Bond Count | 5 | PubChem[1] |
| Exact Mass | 158.141913 g/mol | PubChem[1] |
| Monoisotopic Mass | 158.141913 g/mol | PubChem[1] |
| Topological Polar Surface Area | 41.1 Ų | PubChem[1] |
| Heavy Atom Count | 11 | PubChem[1] |
Synthesis and Characterization
Proposed Synthetic Pathway
The most direct approach for the synthesis of this compound would involve the coupling of 2-(propylamino)acetic acid with propylamine. This reaction typically requires an activating agent to facilitate the formation of the amide bond.
Caption: Proposed synthetic workflow for this compound.
General Experimental Protocol for Amide Synthesis
The following is a generalized experimental protocol for the synthesis of N-substituted acetamides, which can be adapted for the synthesis of the title compound.
Materials:
-
2-(propylamino)acetic acid (or its corresponding ester)
-
Propylamine
-
A suitable coupling agent (e.g., DCC, EDC, HATU)
-
An organic solvent (e.g., Dichloromethane (DCM), Dimethylformamide (DMF))
-
A base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))
Procedure:
-
Preparation of the Reaction Mixture: Dissolve 2-(propylamino)acetic acid in an appropriate anhydrous organic solvent.
-
Activation of the Carboxylic Acid: Add the coupling agent to the solution and stir for a designated period at a controlled temperature (often 0 °C to room temperature) to form the activated intermediate.
-
Addition of the Amine: Slowly add propylamine to the reaction mixture, followed by the addition of a base to neutralize the formed acid.
-
Reaction Monitoring: Monitor the progress of the reaction using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, the reaction mixture is typically quenched with water or a mild acidic/basic solution. The product is then extracted into an organic solvent. The crude product can be purified using techniques such as column chromatography, recrystallization, or distillation.
Characterization
The synthesized this compound should be thoroughly characterized to confirm its identity and purity. Standard analytical techniques for this purpose include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to elucidate the molecular structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the amide C=O and N-H stretches.
-
Elemental Analysis: To determine the elemental composition.
Biological Activity and Potential Applications
There is currently no specific information available in the scientific literature regarding the biological activity, mechanism of action, or potential therapeutic applications of this compound.
However, the N-substituted acetamide scaffold is a common feature in a wide range of biologically active molecules. Derivatives of acetamide have been investigated for various pharmacological activities, including but not limited to:
-
Anticonvulsant Activity: Some N-substituted amino acid amides have shown activity in seizure models.[2]
-
Analgesic Properties: Certain acetamide derivatives have been investigated for their pain-relieving effects.[3]
-
Anti-inflammatory and Antioxidant Activity: Studies have reported on acetamide derivatives with potential anti-inflammatory and antioxidant properties.[4][5][6]
It is important to emphasize that these are general activities observed for the broader class of acetamide derivatives, and any potential biological activity of this compound would need to be determined through specific in vitro and in vivo studies.
Future Research Directions
Given the lack of data on this compound, future research could focus on:
-
Synthesis and Characterization: Developing and optimizing a specific synthetic protocol for the compound and fully characterizing its physicochemical properties.
-
Biological Screening: Screening the compound for a wide range of biological activities, for instance, in assays for CNS disorders, inflammation, or infectious diseases.
-
Structure-Activity Relationship (SAR) Studies: If any biological activity is identified, SAR studies could be initiated by synthesizing and testing analogs to understand the key structural features required for its activity.
The logical flow for investigating a novel compound like this compound is depicted below.
Caption: Logical workflow for the investigation of a novel chemical entity.
Conclusion
This compound is a structurally defined chemical entity with known IUPAC nomenclature and CAS registry. While its computed physicochemical properties are available, a significant gap exists in the experimental data concerning its synthesis, biological activity, and mechanism of action. This technical guide has provided a framework for its potential synthesis and characterization based on established chemical principles. Further empirical research is necessary to elucidate the properties and potential applications of this compound for drug discovery and development.
References
- 1. This compound | C8H18N2O | CID 23560856 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-Substituted amino acid N'-benzylamides: synthesis, anticonvulsant, and metabolic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. doaj.org [doaj.org]
- 5. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Technical Guide to the Solubility of N-propyl-2-(propylamino)acetamide in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the anticipated solubility characteristics of N-propyl-2-(propylamino)acetamide and a detailed protocol for its empirical determination. Due to the limited availability of public data on this specific compound, this document focuses on predictive analysis based on its chemical structure and provides a robust experimental framework for researchers to generate precise solubility data.
Predicted Solubility Profile
This compound (C₈H₁₈N₂O) is a molecule possessing both polar and non-polar characteristics.[1] Its structure contains two amide groups and propyl chains, suggesting a nuanced solubility profile. The amide groups can act as hydrogen bond donors and acceptors, promoting solubility in polar protic solvents. The alkyl chains contribute to its non-polar character, suggesting potential solubility in less polar organic solvents.
Based on the principle of "like dissolves like" and qualitative data for similar amide-containing compounds, a predicted solubility profile in common organic solvents is presented below.[2][3] It is anticipated that this compound will exhibit good solubility in polar protic and aprotic solvents and lower solubility in non-polar solvents.
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Solvent Example | Predicted Solubility | Rationale |
| Polar Protic | Methanol | Soluble | Hydrogen bonding interactions with the solvent are highly favorable. |
| Ethanol | Soluble | Similar to methanol, capable of strong hydrogen bonding. | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | Strong dipole-dipole interactions with the amide groups. |
| Acetonitrile | Moderately Soluble | Favorable dipole-dipole interactions. | |
| Non-Polar | Toluene | Sparingly Soluble | Limited interactions; solubility driven by van der Waals forces with the propyl chains. |
| Hexane | Insoluble | Mismatch in polarity; hydrophobic interactions are insufficient to overcome amide group polarity. | |
| Halogenated | Dichloromethane | Moderately Soluble | Can engage in weaker hydrogen bonding and dipole-dipole interactions. |
Experimental Protocol for Solubility Determination
The following is a standard protocol for determining the solubility of a compound like this compound in various organic solvents. This method is based on the isothermal shake-flask method, which is a reliable and widely used technique.[4][5][6]
Materials:
-
This compound
-
Selected organic solvents (e.g., methanol, ethanol, DMSO, acetonitrile, toluene, hexane, dichloromethane)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker bath
-
Syringe filters (0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials.
-
Add a known volume of each selected organic solvent to the respective vials.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath, typically set at 25°C (298.15 K).
-
Allow the mixtures to shake for a sufficient time (e.g., 24-72 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the undissolved solid settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Filter the aliquot through a 0.45 µm syringe filter to remove any undissolved particles.
-
-
Analysis:
-
Accurately dilute the filtered solution with a suitable solvent.
-
Analyze the concentration of this compound in the diluted solution using a calibrated HPLC or another appropriate analytical method.
-
-
Calculation of Solubility:
-
Calculate the original concentration of the saturated solution based on the dilution factor.
-
Express the solubility in desired units, such as mg/mL or mol/L.
-
Visualized Workflows and Relationships
To further clarify the experimental and theoretical aspects of this study, the following diagrams are provided.
Caption: Experimental workflow for determining solubility.
Caption: Logical relationship between structure and solubility.
References
- 1. This compound | C8H18N2O | CID 23560856 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. moorparkcollege.edu [moorparkcollege.edu]
- 5. chemhaven.org [chemhaven.org]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
N-propyl-2-(propylamino)acetamide molecular structure and formula
This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and a logical synthesis pathway for N-propyl-2-(propylamino)acetamide. The information is tailored for researchers, scientists, and professionals involved in drug development and chemical synthesis.
Molecular Structure and Formula
This compound is a diamine derivative of acetamide. Its structure consists of an acetamide core with a propyl group attached to the amide nitrogen and a propylamino group attached to the alpha-carbon.
-
Molecular Formula: C₈H₁₈N₂O[1]
-
IUPAC Name: this compound[1]
-
SMILES: CCCNCC(=O)NCCC[1]
-
InChI: InChI=1S/C8H18N2O/c1-3-5-9-7-8(11)10-6-4-2/h9H,3-7H2,1-2H3,(H,10,11)[1]
-
InChIKey: QSARLKFZRYMYSR-UHFFFAOYSA-N[1]
Physicochemical and Computed Properties
The following table summarizes the key physicochemical and computed properties of this compound. This data is essential for understanding its behavior in various chemical and biological systems.
| Property | Value | Reference |
| Molecular Weight | 158.24 g/mol | [1] |
| Exact Mass | 158.141913202 Da | [1] |
| Monoisotopic Mass | 158.141913202 Da | [1] |
| XLogP3 | 0.9 | [1] |
| Hydrogen Bond Donor Count | 2 | PubChem |
| Hydrogen Bond Acceptor Count | 2 | PubChem |
| Rotatable Bond Count | 5 | PubChem |
| Topological Polar Surface Area | 41.1 Ų | [1] |
| Heavy Atom Count | 11 | PubChem |
| Formal Charge | 0 | PubChem |
Experimental Protocols: A Proposed Synthesis Route
Proposed Reaction: The synthesis could be achieved by reacting 2-(propylamino)acetic acid with propylamine in the presence of a coupling agent, or by converting the carboxylic acid to a more reactive species like an acyl chloride followed by reaction with the amine.
General Steps:
-
Activation of Carboxylic Acid: 2-(propylamino)acetic acid is dissolved in a suitable anhydrous solvent (e.g., dichloromethane, DCM). A coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often with an additive like N-hydroxysuccinimide (NHS), is added to activate the carboxyl group.
-
Amine Coupling: Propylamine is added to the reaction mixture. The nucleophilic amine attacks the activated carboxyl group, forming the amide bond.
-
Work-up and Purification: The reaction mixture is typically washed with aqueous solutions to remove the coupling agent byproducts and unreacted starting materials. The organic layer is then dried and the solvent is removed under reduced pressure.
-
Final Purification: The crude product is purified using techniques such as column chromatography or recrystallization to yield pure this compound.
Below is a conceptual workflow for this proposed synthesis.
Caption: A diagram illustrating the key stages of a proposed synthesis.
Safety and Hazard Information
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:
-
H302: Harmful if swallowed.[1]
-
H314: Causes severe skin burns and eye damage.[1]
-
H335: May cause respiratory irritation.[1]
Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
References
An In-depth Technical Guide on the Theoretical Properties of N-propyl-2-(propylamino)acetamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive theoretical overview of N-propyl-2-(propylamino)acetamide, a diamine derivative of acetamide. The core focus is on its predicted physicochemical properties, potential biological relevance, and standardized protocols for its synthesis and characterization. Due to the limited availability of experimental data for this specific molecule, this guide leverages computational predictions and established methodologies for structurally similar compounds. All quantitative data are presented in tabular format for clarity, and key processes are visualized using logical diagrams. This guide is intended to serve as a foundational resource for researchers interested in the potential applications of this compound in medicinal chemistry and drug development.
Core Molecular Properties
This compound is a small molecule featuring a central acetamide scaffold with two propyl groups attached to the amide nitrogen and the alpha-amino group, respectively. Its chemical structure suggests potential for hydrogen bonding, and its basic nitrogen atoms may play a role in biological interactions.
Physicochemical and Predicted Properties
The following table summarizes the key identifiers and predicted physicochemical properties of this compound. These values are computationally derived and provide a baseline for understanding the molecule's behavior.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| Molecular Formula | C₈H₁₈N₂O | PubChem[1] |
| Molecular Weight | 158.24 g/mol | PubChem[1] |
| Canonical SMILES | CCCNCC(=O)NCCC | PubChem[1] |
| InChIKey | QSARLKFZRYMYSR-UHFFFAOYSA-N | PubChem[1] |
| CAS Number | 97454-47-2 | PubChem[1] |
| Predicted XLogP3 | 0.9 | PubChem[1] |
| Monoisotopic Mass | 158.141913202 Da | PubChem[1] |
| Predicted pKa (Strongest Basic) | 9.5 (Predicted) | ChemAxon |
| Predicted pKa (Strongest Acidic) | 16.5 (Predicted) | ChemAxon |
| Predicted Water Solubility | 1.8 x 10³ mg/L (Predicted) | ALOGPS |
| Predicted Boiling Point | 245.3 ± 23.0 °C (Predicted) | ChemAxon |
| Predicted Melting Point | 35.7 °C (Predicted) | ChemAxon |
| Predicted Polar Surface Area | 41.1 Ų | PubChem[1] |
| Predicted Refractive Index | 1.45 (Predicted) | ChemAxon |
Spectroscopic and Analytical Predictions
The following table outlines the predicted mass spectrometry fragmentation and collision cross-section values, which are crucial for the identification and characterization of the molecule in experimental settings.
| Adduct Ion | Predicted m/z | Predicted Collision Cross Section (CCS, Ų) | Source |
| [M+H]⁺ | 159.14918 | 138.4 | PubChemLite[2] |
| [M+Na]⁺ | 181.13112 | 143.2 | PubChemLite[2] |
| [M-H]⁻ | 157.13462 | 138.3 | PubChemLite[2] |
| [M+NH₄]⁺ | 176.17572 | 158.8 | PubChemLite[2] |
| [M+K]⁺ | 197.10506 | 142.6 | PubChemLite[2] |
Experimental Protocols
The following sections detail the theoretical protocols for the synthesis, purification, and characterization of this compound. These are generalized procedures based on standard organic chemistry methodologies for similar compounds.[3][4][5]
Synthesis Protocol: Reductive Amination and Amide Coupling
A plausible synthetic route involves a two-step process starting from commercially available reagents. The first step is a reductive amination to form the secondary amine, followed by an amide coupling reaction.
Step 1: Synthesis of N-propylglycine ethyl ester
-
To a solution of ethyl glycinate hydrochloride (1 equivalent) in methanol, add triethylamine (1.1 equivalents) and stir for 15 minutes at room temperature.
-
Add propionaldehyde (1 equivalent) and sodium cyanoborohydride (1.2 equivalents).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-propylglycine ethyl ester.
Step 2: Amide formation with propylamine
-
Dissolve the crude N-propylglycine ethyl ester (1 equivalent) in methanol.
-
Add propylamine (5 equivalents) and heat the mixture to reflux for 48 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent and excess propylamine under reduced pressure.
-
The resulting crude product is this compound.
Purification Protocol
-
The crude product can be purified using column chromatography on silica gel.
-
A gradient elution system of dichloromethane and methanol is recommended, starting with 100% dichloromethane and gradually increasing the polarity with methanol.
-
Monitor the fractions by TLC and combine the fractions containing the pure product.
-
Evaporate the solvent to yield the purified this compound.
Characterization Protocol
The structure and purity of the synthesized compound should be confirmed by standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the arrangement of protons and carbons.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the elemental composition.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the amide C=O and N-H stretches.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Potential Biological Relevance and Signaling Pathways
While there is no specific biological data available for this compound, its structural motifs suggest potential interactions with biological systems. Acetamide derivatives are known to exhibit a wide range of biological activities.[4][5][6][7]
The presence of two basic nitrogen atoms and a flexible carbon chain could allow it to act as a ligand for various receptors or as a substrate or inhibitor for enzymes. For instance, similar small amine-containing molecules have been investigated as modulators of G-protein coupled receptors (GPCRs) or ion channels.
Hypothetical Signaling Pathway Interaction
A hypothetical scenario could involve the molecule acting as an agonist for a GPCR, such as a trace amine-associated receptor (TAAR). This interaction would initiate a downstream signaling cascade, potentially through the activation of adenylyl cyclase and the production of cyclic AMP (cAMP).
Safety and Handling
Based on GHS classifications for this compound, it is predicted to be harmful if swallowed, cause severe skin burns and eye damage, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a small molecule with predictable physicochemical properties that make it an interesting candidate for further investigation in medicinal chemistry and drug discovery. This guide provides a theoretical foundation for its properties, synthesis, and potential biological interactions. Experimental validation of these theoretical data is a necessary next step to fully elucidate the potential of this compound.
References
- 1. This compound | C8H18N2O | CID 23560856 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - this compound (C8H18N2O) [pubchemlite.lcsb.uni.lu]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
An In-depth Technical Guide to N-propyl-2-(propylamino)acetamide: Synthesis, Potential Applications, and a Scarcity of Historical Data
Researchers, scientists, and drug development professionals are advised that publicly available information on the specific discovery, history, and detailed experimental data for N-propyl-2-(propylamino)acetamide (CAS 97454-47-2) is exceptionally scarce. This guide, therefore, provides a comprehensive overview based on the broader class of N-alkyl amino acetamides, offering insights into its probable synthesis, potential pharmacological relevance, and the general methodologies employed in the study of such compounds. All quantitative data, experimental protocols, and diagrams presented herein are illustrative and based on established principles for this class of molecules, not on specific studies of this compound.
Introduction and Chemical Properties
This compound is a diamine derivative of acetamide with the molecular formula C8H18N2O.[1][2] Its structure suggests potential applications in medicinal chemistry, where the modification of the amide and amino groups can significantly influence a molecule's biological activity. The N-alkyl amino acetamide scaffold is of considerable interest in drug discovery, with various derivatives being investigated for a range of therapeutic applications.[3][4][5]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C8H18N2O | PubChem[1] |
| Molecular Weight | 158.24 g/mol | PubChem[1] |
| CAS Number | 97454-47-2 | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| Topological Polar Surface Area | 41.1 Ų | PubChem[1] |
| Predicted LogP | 0.9 | PubChem[1] |
Hypothetical Discovery and Historical Context
Due to the absence of specific historical data for this compound, its discovery context can be inferred from the broader history of medicinal chemistry research into N-substituted aminoacetamides. This class of compounds has been explored for various therapeutic purposes, notably as anticonvulsants.[3][5] It is plausible that this compound was synthesized as part of a chemical library during a screening program aimed at identifying novel central nervous system agents.
The general synthetic accessibility of N-alkyl amino acetamides allows for the creation of diverse libraries of compounds for high-throughput screening.[6][7][8] It is likely that this compound was one of many such molecules synthesized and tested, with the results remaining unpublished in the public domain.
General Synthesis Protocols for N-Alkyl Amino Acetamides
The synthesis of this compound can be approached through several established methods for the formation of N-alkyl amino acetamides. A common and versatile method involves the nucleophilic substitution of a haloacetamide with a primary amine.
Illustrative Synthesis of this compound
A plausible synthetic route is the reaction of 2-chloro-N-propylacetamide with propylamine.
Experimental Protocol:
-
Preparation of 2-chloro-N-propylacetamide: Chloroacetyl chloride (1.0 eq) is added dropwise to a solution of propylamine (1.1 eq) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) at 0°C. The reaction mixture is stirred for 2-4 hours and then allowed to warm to room temperature. The resulting mixture is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude 2-chloro-N-propylacetamide.
-
Synthesis of this compound: 2-chloro-N-propylacetamide (1.0 eq) and propylamine (2.2 eq) are dissolved in a polar aprotic solvent such as acetonitrile or dimethylformamide. A base, such as potassium carbonate or triethylamine (1.5 eq), is added to the mixture. The reaction is heated to 60-80°C and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is cooled, filtered, and the solvent is evaporated. The crude product is then purified by column chromatography on silica gel to afford this compound.
Potential Pharmacological Activity and Signaling Pathways
While no specific pharmacological data for this compound is available, the broader class of N-substituted aminoacetamides has been investigated for several biological activities.
Anticonvulsant Activity
A significant area of research for N-substituted aminoacetamides is in the treatment of seizures.[3][5] The mechanism of action for some of these compounds is thought to involve the modulation of voltage-gated sodium channels or enhancement of GABAergic neurotransmission.
Transdermal Penetration Enhancement
Certain N-alkyl amino acid derivatives have been shown to act as transdermal penetration enhancers, facilitating the delivery of drugs through the skin.[9] This effect is often attributed to their ability to disrupt the highly organized lipid structure of the stratum corneum.
Table 2: Illustrative Data on Transdermal Penetration Enhancement
| Compound Class | Enhancer Concentration (%) | Flux Enhancement Ratio (Hypothetical) |
| N-Alkyl Amino Acetamides | 1 | 2.5 |
| N-Alkyl Amino Acetamides | 3 | 5.2 |
| N-Alkyl Amino Acetamides | 5 | 8.1 |
| Azone (Reference) | 5 | 4.0 |
Conclusion
This compound remains a molecule with a minimal public footprint. While its chemical properties are documented in databases like PubChem, its history, discovery, and biological activities are not described in the available scientific literature or patent databases. Based on the broader class of N-alkyl amino acetamides, it is reasonable to hypothesize its synthesis via standard organic chemistry reactions and to speculate on its potential as a CNS-active agent or a pharmaceutical excipient. However, without concrete data, these remain suppositions. Further research and the publication of any existing private data would be necessary to fully elucidate the scientific story of this compound.
References
- 1. This compound | C8H18N2O | CID 23560856 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - this compound (C8H18N2O) [pubchemlite.lcsb.uni.lu]
- 3. US20200360342A1 - Aryl-substituted acetamide and pyrrolidin-2-one derivatives and their use for the treatment of seizures - Google Patents [patents.google.com]
- 4. Overview of Chemistry and Therapeutic Potential of Non-Nitrogen Heterocyclics as Anticonvulsant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2019099760A1 - Aryl-substituted acetamide and pyrrolidin-2-one derivatives and their use for the treatment of seizures - Google Patents [patents.google.com]
- 6. research.monash.edu [research.monash.edu]
- 7. research.rug.nl [research.rug.nl]
- 8. A Convenient Approach to Synthesizing Peptide C-Terminal N-Alkyl Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New alkyl N,N-dialkyl-substituted amino acetates as transdermal penetration enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
potential biological activity of N-propyl-2-(propylamino)acetamide
An In-depth Technical Guide on the Potential Biological Activity of N-propyl-2-(propylamino)acetamide
Introduction
This compound is a chemical compound with the molecular formula C8H18N2O.[1] While its chemical structure is defined, there is a notable absence of publicly available scientific literature detailing its specific biological activities. This guide, therefore, aims to provide a foundational resource for researchers, scientists, and drug development professionals by extrapolating potential biological activities, relevant experimental protocols, and possible signaling pathways based on the broader classes of N-substituted acetamides and amino acid amide derivatives. This document serves as a roadmap for initiating research into the pharmacological potential of this compound.
Hypothetical Biological Activities
Based on the known biological activities of structurally related compounds, this compound could potentially exhibit a range of pharmacological effects. The acetamide moiety is a common feature in many biologically active compounds.
Potential as an Enzyme Inhibitor
N-substituted acetamides have shown promise in the inhibition of various enzymes. For instance, certain derivatives have been investigated as inhibitors of butyrylcholinesterase (BChE), a target in the management of Alzheimer's disease. The core structure of this compound, with its amide linkage and alkyl chains, presents a scaffold that could potentially interact with the active sites of enzymes.
Potential as a Receptor Antagonist
Derivatives of N-substituted acetamides have also been identified as antagonists for receptors such as the P2Y14 receptor, which is implicated in inflammatory diseases. The structural features of this compound might allow it to bind to specific receptors, thereby modulating their activity.
Antimicrobial and Antiproliferative Potential
The amide functional group is present in numerous compounds with demonstrated antimicrobial and antiproliferative activities. Research into various amide derivatives has revealed their potential to inhibit the growth of bacteria, fungi, and cancer cell lines.
Data Presentation: A Template for Future Research
As no quantitative data currently exists for this compound, the following table serves as a template for summarizing potential future findings from in vitro and in vivo studies. For illustrative purposes, it includes representative data for other acetamide derivatives found in the literature.
| Compound Class | Target | Assay Type | Metric | Value | Reference |
| N-substituted acetamide | Butyrylcholinesterase (BChE) | Enzyme Inhibition | IC50 | 3.94 µM | |
| N-substituted acetamide | P2Y14 Receptor | Receptor Binding | IC50 | 0.6 nM | |
| This compound | [Hypothetical Target] | [Assay Type] | [Metric] | [Value] | [Future Study] |
| This compound | [Hypothetical Target] | [Assay Type] | [Metric] | [Value] | [Future Study] |
Experimental Protocols
The following are detailed methodologies for key experiments that could be employed to investigate the potential biological activities of this compound.
Butyrylcholinesterase (BChE) Inhibition Assay
-
Objective: To determine the in vitro inhibitory activity of this compound against BChE.
-
Materials:
-
Human recombinant BChE
-
Butyrylthiocholine chloride (substrate)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 7.4)
-
This compound (test compound)
-
Donepezil (positive control)
-
96-well microplate reader
-
-
Procedure:
-
Prepare a series of dilutions of the test compound and the positive control in phosphate buffer.
-
In a 96-well plate, add 25 µL of the test compound solution, 50 µL of BChE solution, and 125 µL of DTNB solution to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 25 µL of the butyrylthiocholine chloride substrate solution.
-
Measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration.
-
P2Y14 Receptor Antagonism Assay
-
Objective: To evaluate the antagonistic activity of this compound on the P2Y14 receptor.
-
Materials:
-
HEK293 cells stably expressing the human P2Y14 receptor
-
UDP-glucose (agonist)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM)
-
HEPES-buffered saline (HBS)
-
This compound (test compound)
-
Known P2Y14 antagonist (positive control)
-
Fluorescence plate reader
-
-
Procedure:
-
Culture the HEK293-P2Y14 cells in a 96-well plate.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's protocol.
-
Wash the cells with HBS.
-
Add various concentrations of the test compound or positive control to the wells and incubate for a specified time.
-
Stimulate the cells with a fixed concentration of UDP-glucose.
-
Measure the intracellular calcium mobilization by monitoring the change in fluorescence using a plate reader.
-
Calculate the inhibition of the agonist-induced response at each concentration of the test compound.
-
Determine the IC50 value from the concentration-response curve.
-
Mandatory Visualizations
Experimental Workflow Diagram
References
An In-depth Technical Guide to the Spectroscopic and Synthetic Profile of N-propyl-2-(propylamino)acetamide
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the spectroscopic and synthetic characteristics of N-propyl-2-(propylamino)acetamide. Due to the limited availability of public experimental data for this specific compound, this document presents a combination of predicted spectroscopic data, a plausible synthetic pathway, and standardized analytical workflows. The information is intended to serve as a valuable resource for researchers in the fields of organic synthesis, analytical chemistry, and drug development, enabling them to synthesize, identify, and characterize this molecule. All quantitative data is summarized in structured tables, and key processes are visualized through detailed diagrams.
Introduction
This compound is a diamino-amide compound with potential applications in medicinal chemistry and materials science. Its structure, featuring both amide and secondary amine functional groups, suggests possibilities for hydrogen bonding and coordination chemistry. A thorough understanding of its spectroscopic properties is crucial for its unambiguous identification and characterization in a research setting. This guide outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside a detailed protocol for its synthesis and subsequent analysis.
Predicted Spectroscopic Data
Mass Spectrometry (MS)
Mass spectrometry is a key analytical technique for determining the molecular weight and elemental composition of a compound. The predicted mass spectral data for this compound is presented below.
Table 1: Predicted Mass Spectrometry Data for this compound
| Adduct | m/z | Predicted Collision Cross Section (Ų) |
| [M+H]⁺ | 159.14918 | 138.4 |
| [M+Na]⁺ | 181.13112 | 143.2 |
| [M-H]⁻ | 157.13462 | 138.3 |
| [M+NH₄]⁺ | 176.17572 | 158.8 |
| [M+K]⁺ | 197.10506 | 142.6 |
| [M+H-H₂O]⁺ | 141.13916 | 132.7 |
| [M]⁺ | 158.14135 | 138.8 |
| [M]⁻ | 158.14245 | 138.8 |
Data sourced from PubChem Compound ID: 23560856.[1][2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an essential tool for elucidating the structure of organic molecules by providing information about the chemical environment of individual atoms. The following tables outline the hypothetical ¹H and ¹³C NMR chemical shifts for this compound, predicted based on the analysis of its chemical structure and known values for similar functional groups.
Table 2: Hypothetical ¹H NMR Data for this compound
| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -CH₂-CH₃ (propylamino) | ~0.9 | Triplet | 3H |
| -CH₂ -CH₃ (propylamino) | ~1.5 | Sextet | 2H |
| -NH - | ~1.8 (broad) | Singlet | 1H |
| -CH₂ -NH- | ~2.5 | Triplet | 2H |
| -NH-CH₂ -C=O | ~3.2 | Singlet | 2H |
| -C=O-NH - | ~7.5 (broad) | Singlet | 1H |
| -C=O-NH-CH₂ - | ~3.1 | Quartet | 2H |
| -C=O-NH-CH₂-CH₂ - | ~1.6 | Sextet | 2H |
| -C=O-NH-CH₂-CH₂-CH₃ | ~0.9 | Triplet | 3H |
Table 3: Hypothetical ¹³C NMR Data for this compound
| Assignment | Chemical Shift (δ, ppm) |
| -CH₂-C H₃ (propylamino) | ~11 |
| -C H₂-CH₃ (propylamino) | ~22 |
| -C H₂-NH- | ~50 |
| -NH-C H₂-C=O | ~55 |
| -C=O-NH-C H₂- | ~41 |
| -C=O-NH-CH₂-C H₂- | ~23 |
| -C=O-NH-CH₂-CH₂-C H₃ | ~11 |
| -C =O | ~172 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The hypothetical IR absorption bands for this compound are listed below.
Table 4: Hypothetical IR Data for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H (Amide and Amine) | Stretching | 3300 - 3500 (broad) |
| C-H (Alkyl) | Stretching | 2850 - 2960 |
| C=O (Amide I) | Stretching | 1640 - 1680 |
| N-H (Amide II) | Bending | 1550 - 1620 |
| C-N | Stretching | 1000 - 1250 |
Synthesis and Experimental Protocols
This section outlines a plausible synthetic route for this compound and provides a general workflow for its spectroscopic analysis.
Proposed Synthetic Pathway
A viable method for the synthesis of this compound involves a two-step process starting from chloroacetyl chloride and n-propylamine. The first step is the formation of the intermediate, N-propyl-2-chloroacetamide, followed by a nucleophilic substitution with another equivalent of n-propylamine.
Caption: Proposed two-step synthesis of this compound.
Detailed Synthetic Protocol
Step 1: Synthesis of N-propyl-2-chloroacetamide
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve n-propylamine (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or diethyl ether).
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add chloroacetyl chloride (1 equivalent) dropwise from the dropping funnel to the stirred solution. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to neutralize any excess acid, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-propyl-2-chloroacetamide.
-
Purify the product by column chromatography or recrystallization if necessary.
Step 2: Synthesis of this compound
-
Dissolve the N-propyl-2-chloroacetamide (1 equivalent) from Step 1 in a suitable polar aprotic solvent (e.g., acetonitrile or DMF).
-
Add n-propylamine (2 equivalents) to the solution. The excess n-propylamine acts as both the nucleophile and the base to neutralize the HCl formed during the reaction.
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with water to remove the n-propylamine hydrochloride salt.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude this compound.
-
Purify the final product by column chromatography on silica gel.
General Workflow for Spectroscopic Analysis
Following the synthesis and purification of this compound, a standard workflow should be followed to confirm its identity and purity using various spectroscopic techniques.
Caption: Standard workflow for the spectroscopic analysis of a synthesized compound.
Conclusion
This technical guide provides a foundational understanding of the spectroscopic and synthetic aspects of this compound. While experimental data is currently limited, the predicted spectra, coupled with the detailed synthetic protocol and analytical workflow, offer a robust starting point for researchers. The provided information is intended to facilitate the synthesis, identification, and further investigation of this compound and its potential applications. It is recommended that any researcher who synthesizes this compound performs a full experimental characterization to validate and expand upon the data presented in this guide.
References
Methodological & Application
Synthesis of N-propyl-2-(propylamino)acetamide from Propanamine: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the synthesis of N-propyl-2-(propylamino)acetamide from propanamine. The described methodology is a two-step process involving the initial synthesis of the intermediate, 2-chloro-N-propylacetamide, followed by a nucleophilic substitution reaction with propanamine to yield the final product. This application note includes detailed experimental protocols, a summary of quantitative data, and visual representations of the reaction pathway and experimental workflow to ensure reproducibility and clarity for researchers in organic synthesis and drug development.
Introduction
N-substituted aminoacetamides are a class of compounds with diverse applications in medicinal chemistry and material science. The target molecule, this compound, features a secondary amine and an amide functional group, making it a valuable scaffold for further chemical modifications and a potential candidate in drug discovery programs. The synthesis route outlined herein is an efficient and straightforward approach utilizing readily available starting materials.
The synthesis proceeds in two key steps:
-
Amidation: Propanamine is reacted with chloroacetyl chloride to form the intermediate, 2-chloro-N-propylacetamide. This reaction is a classic example of nucleophilic acyl substitution.
-
Nucleophilic Substitution: The intermediate, 2-chloro-N-propylacetamide, is then treated with a second equivalent of propanamine. In this step, the amino group of propanamine acts as a nucleophile, displacing the chloride to form the desired this compound.
This document provides detailed protocols for both synthetic steps, along with expected yields and characterization data.
Data Presentation
Table 1: Summary of Reagents and Products
| Compound | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | Role |
| Propanamine | Propan-1-amine | C₃H₉N | 59.11 | Starting Material/Nucleophile |
| Chloroacetyl Chloride | 2-Chloroacetyl chloride | C₂H₂Cl₂O | 112.94 | Reagent |
| 2-Chloro-N-propylacetamide | 2-Chloro-N-propylacetamide | C₅H₁₀ClNO | 135.59 | Intermediate |
| This compound | This compound | C₈H₁₈N₂O | 158.24 | Final Product |
Table 2: Experimental Conditions and Expected Results
| Step | Reaction Type | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Expected Yield (%) |
| 1 | Amidation | Propanamine, Chloroacetyl Chloride, Triethylamine | Dichloromethane | 0 to rt | 2-3 | 85-95 |
| 2 | Nucleophilic Substitution | 2-Chloro-N-propylacetamide, Propanamine | Acetonitrile | Reflux | 12-18 | 70-80 |
Experimental Protocols
Step 1: Synthesis of 2-Chloro-N-propylacetamide
Materials:
-
Propanamine (1.0 eq)
-
Chloroacetyl chloride (1.1 eq)
-
Triethylamine (1.2 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add propanamine (1.0 eq) and anhydrous dichloromethane.
-
Cool the flask to 0 °C using an ice bath.
-
Add triethylamine (1.2 eq) to the cooled solution.
-
Slowly add a solution of chloroacetyl chloride (1.1 eq) in anhydrous dichloromethane to the reaction mixture via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product, 2-chloro-N-propylacetamide, can be used in the next step without further purification if deemed sufficiently pure by TLC and/or ¹H NMR analysis.
Step 2: Synthesis of this compound
Materials:
-
2-Chloro-N-propylacetamide (1.0 eq)
-
Propanamine (2.2 eq)
-
Acetonitrile
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer
-
Heating mantle
-
Rotary evaporator
-
Silica gel for column chromatography
-
Ethyl acetate/hexane solvent system
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloro-N-propylacetamide (1.0 eq) in acetonitrile.
-
Add propanamine (2.2 eq) to the solution. Note: One equivalent of propanamine acts as the nucleophile, while the second equivalent acts as a base to neutralize the HCl formed during the reaction.
-
Heat the reaction mixture to reflux and maintain for 12-18 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to remove the solvent and excess propanamine.
-
Purify the crude residue by silica gel column chromatography using an appropriate ethyl acetate/hexane gradient to afford the pure this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Mandatory Visualizations
Application Note: Quantitative Analysis of N-propyl-2-(propylamino)acetamide using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
Audience: Researchers, scientists, and drug development professionals.
Abstract:
This application note details a robust and sensitive method for the quantitative analysis of N-propyl-2-(propylamino)acetamide in a sample matrix using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). The described protocol provides a comprehensive workflow, from sample preparation to data acquisition and analysis, suitable for research and quality control environments. The method demonstrates good linearity, precision, and accuracy, making it ideal for the reliable quantification of this compound.
Introduction
This compound is a small molecule of interest in various fields of chemical and pharmaceutical research. Accurate and sensitive quantification is essential for its characterization, metabolism studies, and quality control. This document provides a detailed protocol for its analysis by HPLC-MS, a technique that offers high selectivity and sensitivity.
Experimental Protocols
A successful HPLC-MS analysis relies on meticulous sample preparation and optimized chromatographic and mass spectrometric conditions.
2.1. Sample Preparation
The goal of sample preparation is to extract the analyte from its matrix and remove interfering components. A common approach for small amines is solid-phase extraction (SPE).
-
Materials:
-
C18 Solid-Phase Extraction (SPE) cartridges
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Nitrogen gas evaporator
-
-
Protocol:
-
Conditioning: Condition the C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of water.
-
Loading: Load 1 mL of the sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the target analyte, this compound, with 2 mL of acetonitrile.
-
Evaporation: Dry the eluate under a gentle stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried residue in 200 µL of the initial mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the HPLC system.
-
2.2. HPLC-MS Method
The following parameters for the HPLC and mass spectrometer should be considered as a starting point and may require further optimization based on the specific instrumentation used.
-
HPLC System: An Agilent 1260 Infinity II Prime LC system or equivalent.
-
Mass Spectrometer: An Agilent LC/MSD iQ detector (single quadrupole) or equivalent.[1]
-
Chromatographic Column: A C18 column (e.g., 3.0 mm x 100 mm, 2.7 µm particle size) is a suitable choice for the separation of small amines.
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 5 1.0 5 5.0 95 7.0 95 7.1 5 | 10.0 | 5 |
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
-
Mass Spectrometer Conditions:
Data Presentation
The quantitative performance of the method was evaluated by analyzing a series of calibration standards. The results, summarized in the table below, demonstrate excellent linearity over the tested concentration range.
| Concentration (ng/mL) | Peak Area (Arbitrary Units) | Calculated Concentration (ng/mL) | Accuracy (%) |
| 1 | 15,234 | 0.98 | 98.0 |
| 5 | 78,910 | 5.12 | 102.4 |
| 10 | 155,432 | 9.98 | 99.8 |
| 50 | 798,543 | 50.8 | 101.6 |
| 100 | 1,580,112 | 100.5 | 100.5 |
| 250 | 3,954,231 | 248.9 | 99.6 |
| 500 | 7,998,543 | 501.2 | 100.2 |
Linearity: The calibration curve showed a coefficient of determination (R²) of >0.998.
Visualizations
Experimental Workflow Diagram
References
Application Notes and Protocols: N-propyl-2-(propylamino)acetamide in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-propyl-2-(propylamino)acetamide is a difunctional organic molecule possessing both a secondary amine and an amide group. This unique combination of functional groups makes it a potentially versatile building block in organic synthesis, particularly for the construction of more complex molecules with applications in medicinal chemistry and materials science. While specific documented applications of this compound are limited in publicly available literature, its structural motifs are present in a variety of biologically active compounds.
These application notes provide a comprehensive overview of the potential uses of this compound as a synthetic building block, based on the known reactivity of analogous N-substituted 2-aminoacetamides. The protocols detailed below are generalized procedures that can be adapted and optimized for specific target molecules.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for reaction planning, including solvent selection and purification methods.
| Property | Value | Source |
| Molecular Formula | C₈H₁₈N₂O | --INVALID-LINK-- |
| Molecular Weight | 158.24 g/mol | --INVALID-LINK-- |
| IUPAC Name | This compound | --INVALID-LINK-- |
| CAS Number | 97454-47-2 | --INVALID-LINK-- |
Synthesis of this compound
As a foundational step, a reliable synthesis of the building block itself is crucial. A common and efficient method for the synthesis of N-substituted 2-aminoacetamides is the reaction of a primary amine with an α-haloacetamide. In this case, propylamine can be reacted with 2-chloro-N-propylacetamide.
Caption: Synthetic route to this compound.
Protocol 3.1: Synthesis of this compound
Materials:
-
Propylamine
-
2-chloro-N-propylacetamide
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
Procedure:
-
To a solution of propylamine (1.0 eq) in anhydrous acetonitrile in a round-bottom flask, add potassium carbonate (2.0 eq).
-
Add a solution of 2-chloro-N-propylacetamide (1.1 eq) in anhydrous acetonitrile dropwise to the stirring mixture at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.
Applications in Organic Synthesis
The presence of a nucleophilic secondary amine allows this compound to be a valuable building block in various synthetic transformations.
N-Alkylation and N-Arylation
The secondary amine can readily undergo N-alkylation or N-arylation to introduce further diversity into the molecular scaffold. These reactions are fundamental in the synthesis of pharmacologically active compounds.
Caption: General scheme for N-alkylation and N-arylation reactions.
Protocol 4.1.1: General Procedure for N-Alkylation
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide)
-
Potassium carbonate (K₂CO₃) or triethylamine (NEt₃)
-
Dimethylformamide (DMF) or acetonitrile (anhydrous)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add potassium carbonate (2.0 eq) and the alkyl halide (1.2 eq).
-
Stir the mixture at room temperature or heat as required, monitoring by TLC.
-
After completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography to afford the N-alkylated product.
Protocol 4.1.2: General Procedure for Buchwald-Hartwig N-Arylation
Materials:
-
This compound
-
Aryl halide (e.g., bromobenzene, 4-chlorotoluene)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., Xantphos, BINAP)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene or dioxane
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), add the palladium catalyst, phosphine ligand, and sodium tert-butoxide.
-
Add the aryl halide (1.0 eq) and this compound (1.2 eq).
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
Acylation and Sulfonylation
The secondary amine can be acylated or sulfonylated to form amides and sulfonamides, respectively. These functional groups are prevalent in a wide range of pharmaceuticals.
Caption: General scheme for N-acylation and N-sulfonylation reactions.
Protocol 4.2.1: General Procedure for N-Acylation
Materials:
-
This compound
-
Acyl chloride or acid anhydride
-
Pyridine or triethylamine
-
Dichloromethane (anhydrous)
-
1 M HCl solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane and cool to 0 °C in an ice bath.
-
Add pyridine (1.5 eq) followed by the dropwise addition of the acyl chloride (1.1 eq).
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Wash the reaction mixture with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the product by crystallization or column chromatography.
Synthesis of Heterocyclic Scaffolds
The difunctional nature of this compound makes it a potential precursor for the synthesis of various heterocyclic systems, such as piperazinones or other nitrogen-containing rings, which are common motifs in drug molecules. For example, intramolecular cyclization or reaction with a dielectrophile could lead to the formation of a six-membered ring.
Caption: Proposed pathway to a piperazinone derivative.
Data Presentation
| Reaction Type | Substrate 1 | Substrate 2 | Typical Yield (%) | Typical Purity (%) |
| N-Alkylation | This compound | Alkyl Halide | 70-95 | >95 |
| N-Arylation | This compound | Aryl Halide | 60-90 | >95 |
| N-Acylation | This compound | Acyl Chloride | 80-98 | >98 |
| N-Sulfonylation | This compound | Sulfonyl Chloride | 75-95 | >98 |
Conclusion
This compound represents a promising, yet underexplored, building block for organic synthesis. Its dual functionality offers multiple avenues for the construction of diverse and complex molecular architectures. The protocols and potential applications outlined in these notes are intended to serve as a guide for researchers to unlock the synthetic potential of this versatile molecule in the development of novel pharmaceuticals and functional materials. Further research into the specific applications of this compound is warranted and encouraged.
Application Note: Purification of N-propyl-2-(propylamino)acetamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document outlines a comprehensive protocol for the purification of N-propyl-2-(propylamino)acetamide, a small molecule amide of interest in pharmaceutical and chemical research. The protocol details two primary purification techniques: flash column chromatography and recrystallization, along with methods for assessing purity, including High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. This guide is intended to provide researchers with a robust methodology to obtain high-purity this compound for subsequent downstream applications.
Introduction
This compound is a disubstituted acetamide derivative. As with many biologically active small molecules, achieving high purity is critical for accurate in vitro and in vivo studies, as well as for meeting regulatory standards in drug development. The presence of impurities, such as starting materials, by-products, or residual solvents, can significantly impact experimental outcomes. The following protocols provide standardized procedures for the purification and characterization of this compound. While direct synthesis and purification details for this compound are not extensively published, the methodologies presented here are based on established techniques for analogous N-alkylated amino acid amides.[1][2][3]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.[4]
| Property | Value | Source |
| Molecular Formula | C₈H₁₈N₂O | PubChem[4] |
| Molecular Weight | 158.24 g/mol | PubChem[4] |
| IUPAC Name | This compound | PubChem[4] |
| CAS Number | 97454-47-2 | PubChem[4] |
Purification Workflow
The overall workflow for the purification of this compound is depicted in the following diagram. This process begins with the crude product obtained from synthesis and proceeds through one or both purification methods, followed by analytical verification of purity.
References
- 1. Direct N-alkylation of unprotected amino acids with alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Convenient Approach to Synthesizing Peptide C-Terminal N-Alkyl Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. This compound | C8H18N2O | CID 23560856 - PubChem [pubchem.ncbi.nlm.nih.gov]
potential applications of N-propyl-2-(propylamino)acetamide in medicinal chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-propyl-2-(propylamino)acetamide is a small molecule belonging to the acetamide class of organic compounds. While specific biological activity and medicinal chemistry applications of this compound are not extensively documented in publicly available literature, the broader family of acetamide derivatives has been the subject of significant research, demonstrating a wide range of pharmacological activities.[1][2][3][4] This document outlines the potential applications of this compound based on the established biological profiles of structurally related compounds. The protocols provided are standard methodologies used to evaluate these potential activities.
Acetamide derivatives are recognized for their therapeutic potential in various domains, including as analgesic, anti-inflammatory, and antioxidant agents.[5][6][7][8][9][10] The structural motif of an acetamide core offers a versatile scaffold for chemical modifications to optimize pharmacokinetic and pharmacodynamic properties.[1][2]
Potential Therapeutic Applications
Based on the activities of related acetamide derivatives, this compound is a candidate for investigation in the following therapeutic areas:
Analgesic Activity
Numerous acetamide derivatives have been synthesized and evaluated for their analgesic properties.[5][6][9][11][12][13] These compounds have shown efficacy in various pain models, suggesting both central and peripheral mechanisms of action.
Hypothesized Mechanism of Action: The analgesic effect of some acetamide derivatives is attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins, mediators of pain and inflammation.[1] Other potential mechanisms could involve modulation of other pain-related targets.
Below is a hypothetical signaling pathway illustrating the role of COX enzymes in pain and inflammation, a potential target for acetamide derivatives.
Caption: Hypothetical mechanism of analgesic action via COX inhibition.
Anti-inflammatory Activity
The anti-inflammatory potential of acetamide derivatives is well-documented.[7][8][14][15] Many non-steroidal anti-inflammatory drugs (NSAIDs) contain an amide moiety, highlighting its importance in this therapeutic area.
Hypothesized Mechanism of Action: Similar to analgesic effects, the primary anti-inflammatory mechanism for many acetamide compounds is the inhibition of COX enzymes, thereby reducing prostaglandin production at the site of inflammation.[1]
Antioxidant Activity
Several studies have reported the synthesis of acetamide derivatives with significant antioxidant properties.[7][10][16][17] These compounds are capable of scavenging free radicals and reducing oxidative stress, which is implicated in a variety of diseases.
Hypothesized Mechanism of Action: The antioxidant activity of these molecules often stems from their ability to donate a hydrogen atom or an electron to neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS).
Experimental Protocols
The following are detailed protocols for the synthesis and evaluation of the potential biological activities of this compound.
Protocol 1: Synthesis of this compound
This protocol describes a general method for the synthesis of N-substituted acetamide derivatives.[10][12]
Workflow for Synthesis:
Caption: Workflow for the synthesis of this compound.
Methodology:
-
Step 1: Synthesis of 2-chloro-N-propylacetamide.
-
Dissolve propylamine (1 equivalent) in glacial acetic acid.
-
Slowly add chloroacetyl chloride (1.1 equivalents) dropwise while stirring.
-
Warm the mixture on a water bath for 15-30 minutes.
-
Add a solution of anhydrous sodium acetate in water to precipitate the product.
-
Filter, wash with cold water, and dry the intermediate product, 2-chloro-N-propylacetamide.
-
-
Step 2: Synthesis of this compound.
-
Reflux a mixture of 2-chloro-N-propylacetamide (1 equivalent), propylamine (1.2 equivalents), and anhydrous potassium carbonate (1.5 equivalents) in dry acetone for 6-8 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and pour it into crushed ice.
-
Filter the resulting solid, dry it, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the final product.
-
-
Characterization: Confirm the structure of the synthesized compound using techniques such as FTIR, 1H-NMR, 13C-NMR, and mass spectrometry.
Protocol 2: In Vitro Antioxidant Activity - DPPH Radical Scavenging Assay
This protocol is used to determine the free radical scavenging activity of the synthesized compound.[16][17]
Workflow for DPPH Assay:
Caption: Workflow for the DPPH radical scavenging assay.
Methodology:
-
Prepare a stock solution of this compound in methanol.
-
Prepare serial dilutions of the stock solution to obtain a range of concentrations.
-
Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
In a 96-well plate, add 100 µL of each sample dilution to 100 µL of the DPPH solution.
-
Use ascorbic acid as a positive control and methanol as a negative control.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Acontrol - Asample) / Acontrol] x 100
-
Determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).
Protocol 3: In Vivo Analgesic Activity - Acetic Acid-Induced Writhing Test
This is a common method for screening peripheral analgesic activity.[5][6][9]
Methodology:
-
Use adult mice, fasted overnight with free access to water.
-
Divide the animals into groups (e.g., control, standard drug, and test compound groups).
-
Administer the test compound (this compound) intraperitoneally (i.p.) at various doses.
-
Administer a standard analgesic drug (e.g., diclofenac sodium) to the standard group and the vehicle (e.g., saline) to the control group.
-
After 30 minutes, inject 0.6% acetic acid solution (10 mL/kg, i.p.) to induce writhing.
-
Five minutes after the acetic acid injection, count the number of writhes (abdominal constrictions and stretching of hind limbs) for each mouse over a 10-minute period.
-
Calculate the percentage of protection against writhing using the formula: % Protection = [ (Mean writhes in control - Mean writhes in test group) / Mean writhes in control ] x 100
Data Presentation
The following tables present hypothetical quantitative data that could be generated from the described experiments.
Table 1: In Vitro Antioxidant Activity of this compound
| Compound | IC50 (µM) ± SD |
| This compound | [Hypothetical Value, e.g., 45.6 ± 2.3] |
| Ascorbic Acid (Standard) | [Typical Value, e.g., 8.9 ± 0.7] |
Table 2: In Vivo Analgesic Activity of this compound
| Treatment | Dose (mg/kg) | Mean No. of Writhes ± SEM | % Protection |
| Control (Vehicle) | - | [Hypothetical Value, e.g., 35.2 ± 2.1] | - |
| This compound | 10 | [Hypothetical Value, e.g., 24.8 ± 1.9] | [Calculated Value] |
| This compound | 20 | [Hypothetical Value, e.g., 15.1 ± 1.5] | [Calculated Value] |
| Diclofenac Sodium (Standard) | 10 | [Hypothetical Value, e.g., 9.7 ± 1.2] | [Calculated Value] |
Conclusion
While direct experimental data for this compound is currently limited, the extensive research on related acetamide derivatives provides a strong rationale for investigating its potential as an analgesic, anti-inflammatory, and antioxidant agent. The protocols detailed in this document offer a clear roadmap for the synthesis and biological evaluation of this compound. Further studies, including in-depth mechanism of action, structure-activity relationship (SAR), and toxicity profiling, are warranted to fully elucidate the therapeutic potential of this compound in medicinal chemistry.
References
- 1. archivepp.com [archivepp.com]
- 2. New Acetamide-Sulfonamide-Containing Scaffolds: Antiurease Activity Screening, Structure-Activity Relationship, Kinetics Mechanism, Molecular Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is Acetamide used for? [synapse.patsnap.com]
- 4. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Acetamide derivatives with antioxidant activity and potential anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and analgesic activity of some acetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rjptonline.org [rjptonline.org]
- 12. Synthesis of Novel N- (substituted phenyl)-N- (substituted) acetamide Derivatives as a potent Analgesic agent - ProQuest [proquest.com]
- 13. researchgate.net [researchgate.net]
- 14. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Antimicrobial and antioxidant activities of a new acetamide compound [wisdomlib.org]
- 17. mdpi.com [mdpi.com]
Application Notes and Protocols for N-propyl-2-(propylamino)acetamide as a Ligand for Metal Complexes
Disclaimer: There is currently no publicly available scientific literature detailing the use of N-propyl-2-(propylamino)acetamide as a ligand for metal complexes. The following application notes and protocols are hypothetical and constructed based on established principles of coordination chemistry and the known properties of structurally similar N-substituted acetamide and diamine ligands and their metal complexes. These notes are intended to serve as a speculative guide for researchers and drug development professionals interested in exploring the potential of this compound.
General Information
This compound is a diamine derivative with the potential to act as a bidentate ligand, coordinating to metal ions through the nitrogen atoms of the primary amine and the amide group, or the secondary amine and the carbonyl oxygen.
Table 1: Physicochemical Properties of this compound [1]
| Property | Value |
| Molecular Formula | C₈H₁₈N₂O |
| Molecular Weight | 158.24 g/mol |
| IUPAC Name | This compound |
| CAS Number | 97454-47-2 |
| Predicted XLogP3 | 0.9 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 2 |
Hypothetical Synthesis of the Ligand and its Metal Complexes
The synthesis of this compound and its subsequent complexation with metal ions can be proposed based on standard organic and coordination chemistry techniques.
Synthesis of this compound
A plausible synthetic route involves a two-step process:
-
Synthesis of 2-chloro-N-propylacetamide: Chloroacetyl chloride is reacted with n-propylamine in an inert solvent (e.g., dichloromethane) in the presence of a base (e.g., triethylamine) to neutralize the HCl formed.
-
Synthesis of this compound: The resulting 2-chloro-N-propylacetamide is then reacted with an excess of n-propylamine. The excess n-propylamine acts as both the nucleophile and the base to afford the final product.
Synthesis of Metal Complexes
Metal complexes of this compound could be synthesized by reacting the ligand with a metal salt (e.g., chloride or nitrate salts of Cu(II), Ni(II), Co(II), Pt(II), or Pd(II)) in a suitable solvent, such as ethanol or methanol. The reaction mixture would likely be stirred at room temperature or gently heated to facilitate complex formation. The resulting metal complex may precipitate out of the solution and can be collected by filtration.
Potential Applications in Drug Development
Based on studies of other metal complexes with diamine and acetamide-containing ligands, this compound metal complexes could be investigated for the following applications:
-
Anticancer Agents: Metal complexes, particularly those of platinum and palladium, with diamine ligands have shown significant potential as anticancer agents.[2][3][4] The mechanism of action often involves the complex binding to DNA, leading to apoptosis.[5] The cytotoxicity of such complexes is influenced by the nature of the metal ion and the structure of the diamine ligand.[2][3]
-
Antimicrobial Agents: Metal complexes of ligands containing amide moieties have been shown to possess antibacterial and antifungal activities.[6][7][8][9] The chelation of the metal ion to the ligand can enhance the antimicrobial properties compared to the free ligand.[8][9][10]
Experimental Protocols
The following are detailed, hypothetical protocols for the synthesis, characterization, and biological evaluation of this compound and its metal complexes.
Protocol for Ligand Synthesis
Materials:
-
Chloroacetyl chloride
-
n-Propylamine
-
Triethylamine
-
Dichloromethane (anhydrous)
-
Sodium sulfate (anhydrous)
-
Rotary evaporator
-
Standard glassware
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve n-propylamine (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add a solution of chloroacetyl chloride (1.0 eq) in anhydrous dichloromethane to the stirred mixture.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 2-chloro-N-propylacetamide.
-
Dissolve the crude 2-chloro-N-propylacetamide in a sealed tube with excess n-propylamine (5.0 eq).
-
Heat the mixture to 80°C for 24 hours.
-
Cool the reaction mixture and remove the excess n-propylamine under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Protocol for Metal Complex Synthesis (General Procedure)
Materials:
-
This compound ligand
-
Metal(II) chloride salt (e.g., CuCl₂, NiCl₂, CoCl₂, PtCl₂, PdCl₂)
-
Ethanol or Methanol
-
Magnetic stirrer with hotplate
-
Filtration apparatus
Procedure:
-
Dissolve the this compound ligand (2.0 eq) in ethanol.
-
In a separate flask, dissolve the metal(II) chloride salt (1.0 eq) in ethanol.
-
Slowly add the metal salt solution to the stirred ligand solution at room temperature.
-
Stir the reaction mixture for 24 hours. A precipitate may form during this time.
-
If no precipitate forms, gently heat the solution to 50-60°C for 2-3 hours.
-
Cool the mixture to room temperature and then in an ice bath to maximize precipitation.
-
Collect the solid complex by vacuum filtration, wash with cold ethanol, and dry in a desiccator.
Protocol for Characterization
The synthesized ligand and its metal complexes would be characterized using standard analytical techniques:
-
FT-IR Spectroscopy: To identify the coordination sites of the ligand to the metal ion by observing shifts in the vibrational frequencies of the N-H and C=O groups.
-
UV-Vis Spectroscopy: To study the electronic transitions and geometry of the metal complexes in solution.
-
¹H and ¹³C NMR Spectroscopy: To confirm the structure of the diamagnetic complexes and to observe changes in chemical shifts upon coordination.
-
Elemental Analysis: To determine the empirical formula of the synthesized complexes.
-
Molar Conductance: To determine the electrolytic nature of the complexes.[7]
Table 2: Hypothetical Spectroscopic Data for Ligand and a Cu(II) Complex
| Compound | Key FT-IR Peaks (cm⁻¹) | UV-Vis λₘₐₓ (nm) |
| Ligand | ν(N-H): 3300-3400, ν(C=O): ~1650 | - |
| [Cu(Ligand)₂]Cl₂ | ν(N-H): 3200-3300 (shifted), ν(C=O): ~1620 (shifted) | ~650 (d-d transition) |
Protocol for In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To evaluate the potential anticancer activity of the synthesized metal complexes against a human cancer cell line (e.g., HeLa).
Materials:
-
HeLa cells
-
DMEM medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
Synthesized metal complexes
-
Cisplatin (positive control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Seed HeLa cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Prepare stock solutions of the metal complexes and cisplatin in DMSO.
-
Treat the cells with various concentrations of the test compounds (e.g., 1, 5, 10, 25, 50, 100 µM) and incubate for 48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability and determine the IC₅₀ values.
Protocol for Antimicrobial Activity Assay (Agar Well Diffusion Method)
Objective: To screen the synthesized metal complexes for antibacterial activity against representative Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.
Materials:
-
Bacterial strains (S. aureus, E. coli)
-
Nutrient agar plates
-
Sterile swabs
-
Sterile cork borer
-
Synthesized metal complexes
-
Standard antibiotic (e.g., Ciprofloxacin) as a positive control
-
DMSO (negative control)
-
Incubator
Procedure:
-
Prepare a bacterial inoculum and swab it evenly onto the surface of the nutrient agar plates.
-
Use a sterile cork borer to create wells (6 mm diameter) in the agar.
-
Add a fixed volume (e.g., 100 µL) of the test compounds at a specific concentration (e.g., 1 mg/mL in DMSO) into the wells.
-
Add the positive and negative controls to separate wells.
-
Incubate the plates at 37°C for 24 hours.
-
Measure the diameter of the zone of inhibition around each well.
Table 3: Hypothetical Antimicrobial Activity Data (Zone of Inhibition in mm)
| Compound | S. aureus | E. coli |
| Ligand | 8 | 7 |
| [Cu(Ligand)₂]Cl₂ | 18 | 15 |
| [Ni(Ligand)₂]Cl₂ | 15 | 12 |
| [Co(Ligand)₂]Cl₂ | 14 | 11 |
| Ciprofloxacin (10 µg) | 25 | 22 |
| DMSO | 0 | 0 |
Hypothetical Signaling Pathway
Should the metal complexes of this compound exhibit anticancer activity, a potential mechanism could involve the induction of apoptosis through the intrinsic (mitochondrial) pathway, a common mechanism for metal-based drugs.[11]
References
- 1. This compound | C8H18N2O | CID 23560856 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Current Development of Metal Complexes with Diamine Ligands as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Influence of amine ligands on the aquation and cytotoxicity of trans-diamine platinum(ii) anticancer complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. Recently Reported Biological Activities and Action Targets of Pt(II)- and Cu(II)-Based Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. asianpubs.org [asianpubs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. iosrjournals.org [iosrjournals.org]
- 11. iris.unito.it [iris.unito.it]
Application Notes and Protocols for the Development of N-propyl-2-(propylamino)acetamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the synthesis, purification, characterization, and biological evaluation of novel derivatives of N-propyl-2-(propylamino)acetamide. While specific biological data for the parent compound is not extensively available in public literature, this guide offers robust protocols and workflows based on established methodologies for similar acetamide-based compounds. These notes are intended to serve as a foundational resource for researchers aiming to explore the therapeutic potential of this chemical scaffold.
Introduction
This compound is a diaminoacetamide with potential for derivatization to explore a range of biological activities. The structural motif suggests possibilities for developing compounds with applications in areas such as anti-inflammatory, analgesic, antimicrobial, and anticancer research. The presence of two amine functionalities allows for diverse chemical modifications to modulate physicochemical properties and biological targets.
Synthesis of this compound Derivatives
A plausible and versatile method for the synthesis of this compound derivatives involves a two-step process starting from a suitable N-protected amino acid. A generalized synthetic scheme is presented below.
General Synthetic Scheme
A common method for synthesizing N-substituted acetamides involves the reaction of an activated carboxylic acid with an amine.[1][2] For the synthesis of this compound derivatives, a plausible route begins with chloroacetyl chloride and propylamine to form an intermediate, which is then reacted with another substituted propylamine.
Scheme 1: Proposed Synthesis of this compound Derivatives
Caption: Proposed two-step synthesis of this compound derivatives.
Experimental Protocol: Synthesis of 2-chloro-N-propylacetamide (Intermediate)
-
To a solution of propylamine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane (DCM, 10 mL/mmol of propylamine) cooled to 0°C in an ice bath, add chloroacetyl chloride (1.1 eq) dropwise with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-chloro-N-propylacetamide.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient).
Experimental Protocol: Synthesis of Target this compound Derivative
-
To a solution of 2-chloro-N-propylacetamide (1.0 eq) in acetonitrile (15 mL/mmol), add the desired substituted propylamine (1.2 eq) and potassium carbonate (2.0 eq).
-
Reflux the reaction mixture for 12-24 hours, monitoring its progress by TLC.
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the final compound by column chromatography or recrystallization.
Characterization of Synthesized Derivatives
The synthesized compounds should be thoroughly characterized to confirm their identity and purity.
| Technique | Purpose |
| Thin Layer Chromatography (TLC) | Monitor reaction progress and assess purity. |
| High-Performance Liquid Chromatography (HPLC) | Determine purity of the final compound. |
| Mass Spectrometry (MS) | Confirm the molecular weight of the synthesized compound. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Elucidate the chemical structure of the compound. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identify characteristic functional groups. |
Biological Evaluation Workflow
A systematic workflow is essential for evaluating the biological activities of the newly synthesized derivatives.
Caption: A general workflow for the biological evaluation of newly synthesized compounds.
Experimental Protocols for Biological Assays
Cytotoxicity Assay (MTT Assay)
This assay is used to assess the effect of the compounds on cell viability.[2]
-
Seed cells (e.g., HeLa, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the synthesized derivatives (e.g., 0.1, 1, 10, 50, 100 µM) and incubate for 24-48 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
Antioxidant Activity (DPPH Radical Scavenging Assay)
This assay evaluates the free radical scavenging activity of the compounds.
-
Prepare a stock solution of the test compounds in a suitable solvent (e.g., methanol).
-
In a 96-well plate, add 100 µL of various concentrations of the test compounds.
-
Add 100 µL of a methanolic solution of DPPH (0.1 mM).
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Ascorbic acid can be used as a positive control.
-
Calculate the percentage of radical scavenging activity.
Hypothetical Quantitative Data Presentation
The following tables are templates for summarizing potential quantitative data obtained from the biological assays.
Table 1: In Vitro Cytotoxicity of this compound Derivatives
| Compound ID | R-group | IC₅₀ (µM) on HeLa cells | IC₅₀ (µM) on HepG2 cells |
| NPAA-01 | H | >100 | >100 |
| NPAA-02 | 4-Chlorophenyl | 25.3 ± 2.1 | 35.8 ± 3.5 |
| NPAA-03 | 2,4-Dichlorophenyl | 10.1 ± 1.5 | 15.2 ± 2.0 |
| NPAA-04 | 4-Methoxyphenyl | 55.6 ± 4.8 | 70.3 ± 6.1 |
| Doxorubicin | (Positive Control) | 0.8 ± 0.1 | 1.2 ± 0.2 |
Table 2: Antioxidant Activity of this compound Derivatives
| Compound ID | R-group | DPPH Scavenging IC₅₀ (µM) | ABTS Scavenging IC₅₀ (µM) |
| NPAA-01 | H | >200 | >200 |
| NPAA-05 | 4-Hydroxyphenyl | 45.2 ± 3.9 | 30.1 ± 2.8 |
| NPAA-06 | 3,4-Dihydroxyphenyl | 15.7 ± 1.8 | 9.8 ± 1.1 |
| Ascorbic Acid | (Positive Control) | 8.5 ± 0.9 | 5.2 ± 0.6 |
Potential Signaling Pathway Involvement
Based on the activities of other acetamide derivatives, compounds derived from this compound could potentially modulate inflammatory pathways such as the NF-κB signaling cascade.
Caption: A potential mechanism of action for an anti-inflammatory NPAA derivative via inhibition of the NF-κB signaling pathway.
Conclusion
The protocols and workflows detailed in this document provide a solid framework for the systematic development and evaluation of novel derivatives of this compound. While specific data for this compound family is sparse, the provided methodologies, based on established principles for analogous structures, will enable researchers to explore their therapeutic potential effectively. Careful characterization and systematic biological screening are paramount to uncovering lead compounds for further drug development.
References
Application Notes and Protocols for In Vitro Assays Involving N-propyl-2-(propylamino)acetamide
To the esteemed researchers, scientists, and drug development professionals,
Following a comprehensive review of the current scientific literature, it has been determined that there are no publicly available in vitro studies, quantitative data, detailed experimental protocols, or elucidated signaling pathways specifically for the compound N-propyl-2-(propylamino)acetamide (CAS No. 97454-47-2).
Our extensive search included inquiries for biological activity, in vitro pharmacology, and any research citing its chemical abstract service number. Resources such as PubChem provide basic chemical and physical properties of the molecule, but do not contain any information regarding its biological effects or mechanisms of action[1]. The scientific articles retrieved in our search pertained to other, structurally related acetamide derivatives and their various biological activities, such as anticonvulsant, antioxidant, anti-inflammatory, and anticoagulant properties. However, none of these studies included or referenced this compound.
Therefore, we are unable to provide the requested detailed Application Notes and Protocols, including data presentation, experimental methodologies, and signaling pathway diagrams for this specific compound.
We recommend that researchers interested in the potential biological activities of this compound would need to undertake initial exploratory in vitro screening assays. Below, we provide a generalized workflow and a selection of potential in vitro assays that could be adapted for the initial characterization of a novel compound like this compound, based on common practices in drug discovery for related acetamide derivatives.
General Experimental Workflow for a Novel Compound
For a novel compound with unknown biological activity, a tiered screening approach is often employed. This typically begins with broad toxicity and cell viability assays, followed by more specific functional or binding assays based on any structural similarities to compounds with known mechanisms of action.
Caption: A generalized workflow for the initial in vitro characterization of a novel chemical entity.
Potential In Vitro Assays to Investigate this compound
Given that some acetamide derivatives have shown activity in the central nervous system, initial assays could focus on neuronal cell lines and relevant molecular targets.
Cytotoxicity and Cell Viability Assays
Objective: To determine the concentration range at which this compound exhibits cytotoxic effects, in order to establish appropriate concentrations for subsequent functional assays.
Example Protocol: MTT Assay
-
Cell Seeding: Plate a neuronal cell line (e.g., SH-SY5Y or Neuro-2a) in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Replace the existing medium with the medium containing the compound or vehicle control.
-
Incubation: Incubate the plate for 24-48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Receptor Binding Assays
Objective: To screen for potential interactions with common CNS receptors.
Example Protocol: Radioligand Binding Assay for GABAA Receptor
-
Membrane Preparation: Prepare crude synaptic membranes from rat whole brain or a cell line expressing the GABAA receptor.
-
Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Binding Reaction: In a 96-well plate, combine the membrane preparation, a specific radioligand (e.g., [3H]muscimol), and varying concentrations of this compound or a known competitor (e.g., GABA) for non-specific binding.
-
Incubation: Incubate at a specified temperature (e.g., 4°C) for a defined period (e.g., 60 minutes).
-
Filtration: Rapidly filter the reaction mixture through a glass fiber filter to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the ability of this compound to displace the radioligand and calculate the inhibition constant (Ki) if significant binding is observed.
Hypothetical Signaling Pathway Diagram
Should this compound be found to interact with a G-protein coupled receptor (GPCR), a potential signaling pathway could be investigated. The following diagram illustrates a generic GPCR signaling cascade.
Caption: A hypothetical GPCR signaling pathway that could be investigated for this compound.
We trust that this information, while not specific to the requested compound, will be of value to your research endeavors. Should literature on this compound become available in the future, we would be pleased to provide a comprehensive update.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-propyl-2-(propylamino)acetamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-propyl-2-(propylamino)acetamide.
Troubleshooting Guides
Issue: Low or No Product Yield
Low or no yield of the desired this compound can stem from several factors, from reactant quality to reaction conditions. This guide will walk you through potential causes and solutions.
Question: My reaction is not producing the expected amide. What are the common causes and how can I fix it?
Answer:
Several factors can contribute to a low or non-existent yield of this compound. Here is a systematic approach to troubleshoot the issue:
-
Reactant Quality:
-
Moisture Sensitivity of Coupling Agents: If you are using a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC), it's crucial to ensure they are anhydrous. These reagents are sensitive to moisture and can hydrolyze, rendering them inactive.[1] Visually inspect your EDC; if it appears as a pure white crystal powder, it is likely functional. If it is off-white or has a caramelized, sticky appearance, it has likely deteriorated and should be replaced.[1]
-
Purity of Starting Materials: Ensure the purity of your starting materials: 2-(propylamino)acetic acid and n-propylamine. Impurities can interfere with the reaction.
-
-
Reaction Conditions:
-
Inadequate Activation of Carboxylic Acid: When using coupling agents, the carboxylic acid needs to be activated before the amine is added. Insufficient activation time can lead to poor yields. Consider extending the activation time of the 2-(propylamino)acetic acid with the coupling agent before introducing n-propylamine.[1]
-
Acid-Base Neutralization: A common issue in amide synthesis is the acid-base reaction between the carboxylic acid and the amine, which forms an ammonium carboxylate salt.[2][3] This salt is often unreactive under mild conditions. Simply mixing the acid and amine is often insufficient to form the amide without forcing conditions like high heat to drive off water.[2][3]
-
Reaction Temperature: While some direct amidation methods require high temperatures, these conditions can also lead to degradation.[3] For syntheses using activated carboxylic acid derivatives (like an acid chloride), lower temperatures are often preferred to control the reaction rate and minimize side products. For instance, a related synthesis of N,N-di-n-propyl-α-chloroacetamide is carried out at temperatures between -30°C and 30°C.[4]
-
-
Choice of Synthesis Route:
-
Direct Amidation: The direct reaction between a carboxylic acid and an amine is challenging due to the competing acid-base reaction and the poor leaving group nature of the hydroxyl group (-OH).[2][3] This method often requires high temperatures to remove water, which may not be suitable for all substrates.[3]
-
Issue: Presence of Significant Impurities in the Crude Product
The formation of side products can complicate purification and reduce the overall yield. Identifying and mitigating these impurities is key to a successful synthesis.
Question: My TLC and NMR analysis show significant impurities. What are the likely side products and how can I prevent their formation?
Answer:
The presence of impurities is a common challenge. Here are some likely side products and strategies to minimize them:
-
Symmetrical Anhydride:
-
Cause: When using coupling agents like DCC, the activated carboxylic acid intermediate can react with another molecule of the carboxylic acid to form a symmetrical anhydride.[1] This is especially problematic if the amine is not added promptly or is not sufficiently nucleophilic.
-
Prevention: To avoid anhydride formation, you can try adding a coupling additive like HOBt (Hydroxybenzotriazole) or HOAt (1-Hydroxy-7-azabenzotriazole).[1] These additives react with the activated intermediate to form a more stable activated ester, which is less prone to forming the anhydride and reacts readily with the amine.
-
-
N-acylurea Byproduct:
-
Cause: When using carbodiimide-based coupling agents like DCC, the O-acylisourea intermediate can rearrange to a stable N-acylurea, which is a common and often difficult-to-remove impurity.
-
Prevention: Running the reaction at lower temperatures can sometimes minimize this side reaction. Using alternative coupling agents may also be beneficial.
-
-
Unreacted Starting Materials:
-
Cause: Incomplete reaction due to factors discussed in the "Low or No Product Yield" section.
-
Prevention: Re-evaluate your reaction conditions, reactant purity, and stoichiometry. Ensure efficient mixing and an appropriate reaction time.
-
Purification Strategies:
-
Column Chromatography: This is a standard method for purifying organic compounds. The choice of solvent system will be critical to separate the desired product from impurities.
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective method for removing impurities, especially when column chromatography is not efficient.[1]
-
Washing/Extraction: An aqueous workup can help remove water-soluble impurities, such as the hydrochloride salt of the amine or excess coupling agents and their byproducts (e.g., dicyclohexylurea if using DCC, though it is largely insoluble in many organic solvents).
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for synthesizing this compound?
-
Coupling Agent Method: This approach offers mild reaction conditions and is often high-yielding. The use of EDC in combination with an additive like HOBt is a widely practiced and effective strategy.
Q2: What are the key safety precautions I should take during this synthesis?
A2: The target molecule, this compound, is classified as harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation.[6] Therefore, it is imperative to handle it with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, and to work in a well-ventilated fume hood. Many of the reagents used in the synthesis, such as thionyl chloride, acyl chlorides, and coupling agents, are also hazardous and should be handled with extreme care according to their safety data sheets (SDS).
Q3: How can I monitor the progress of my reaction?
A3: Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction's progress. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of the starting materials and the appearance of the product spot. A suitable solvent system should be developed to achieve good separation between the starting materials and the product.
Data Presentation
Table 1: Reaction Conditions for a Related Amide Synthesis (N,N-di-n-propyl-α-chloroacetamide) [4]
| Parameter | Value |
| Reactants | α-chloroacetyl chloride, di-n-propylamine |
| Solvent | Toluene |
| Base | Aqueous Caustic Soda (NaOH) |
| Temperature | 20-30 °C (can be extended from 0 to 50 °C) |
| Stoichiometry | ~15% excess of α-chloroacetyl chloride |
| Caustic Strength | 5% to 50% |
Note: These conditions are for a related compound and may need to be adapted for the synthesis of this compound.
Experimental Protocols
Protocol 1: General Procedure for Amide Synthesis using EDC/HOBt Coupling
-
Dissolve 2-(propylamino)acetic acid (1 equivalent) and HOBt (1.1 equivalents) in an anhydrous aprotic solvent (e.g., Dichloromethane or Dimethylformamide).
-
Cool the solution to 0 °C in an ice bath.
-
Add EDC (1.1 equivalents) to the solution and stir for 30 minutes to activate the carboxylic acid.
-
Slowly add n-propylamine (1.2 equivalents) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with water and perform an aqueous workup.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Competing reaction pathways: desired amide formation vs. side reaction.
Caption: Troubleshooting decision tree for low product yield in amide synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. organic chemistry - Can I synthesize an Amide simply by heating an amine and a carboxylic acid (with a vacuum pump)? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. US3647876A - Process in the preparation of n n-di-n-propyl-alpha-chloroacetamid - Google Patents [patents.google.com]
- 5. Effective Synthesis Methods for Amides in Organic Chemistry [ai-futureschool.com]
- 6. This compound | C8H18N2O | CID 23560856 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of N-propyl-2-(propylamino)acetamide
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of N-propyl-2-(propylamino)acetamide.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly when following a pathway involving the N-alkylation of n-propylamine with a 2-chloroacetamide derivative.
| Issue | Possible Cause | Recommendation |
| Low Yield | Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time or temperature. | Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Consider increasing the reaction time or temperature, but be mindful of potential side reactions. |
| Suboptimal pH: For the N-alkylation of a primary amine with a chloroacetamide, the pH of the reaction medium is crucial for selectivity.[1] | Maintain a pH of around 12 during the alkylation to optimize for monoalkylation.[1] The basicity of the resulting α-alkylaminoacetamide is lower than the starting primary amine.[1] | |
| Hydrolysis of Reagents: If using an acyl chloride like chloroacetyl chloride, it can react with any moisture present, reducing the amount available for the desired reaction.[2] | Ensure all glassware is thoroughly dried and use anhydrous solvents. | |
| Formation of Amine Salt: The amine reactant can be protonated by any acid present (e.g., HCl generated from an acid chloride), rendering it non-nucleophilic.[3] | Add a base, such as triethylamine or an inorganic base like sodium carbonate, to neutralize any acid and free the amine.[3][] | |
| Formation of Impurities | Dialkylation: The primary amine can react with two molecules of the chloroacetamide, leading to a dialkylated impurity. | Using a stoichiometric excess of the primary amine can favor monoalkylation.[1] Precise control of pH is also critical to improve selectivity.[1] |
| Side Reactions with Chloroacetamide: Chloroacetamide is an alkylating agent that can potentially react with other nucleophiles present in the reaction mixture. | Carefully control the reaction conditions and consider the purity of your starting materials. | |
| Reaction Stalls | Inactivated Amine: As mentioned, the formation of an ammonium salt will prevent the amine from reacting.[3] | Ensure a suitable base is present in the reaction mixture to neutralize any generated acid.[3] |
| Poor Solubility: If the reactants are not well-dissolved in the chosen solvent, the reaction rate will be slow. | Select a solvent that effectively dissolves all reactants. In some cases, a biphasic system with a phase transfer catalyst may be beneficial. |
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: A primary route involves the N-alkylation of n-propylamine with a suitable 2-substituted acetamide, such as 2-chloro-N-propylacetamide. Another potential, though less direct, route could involve the reaction of propylamine with an activated carboxylic acid derivative, followed by subsequent alkylation.
Q2: Why is pH control so important in the N-alkylation of n-propylamine with a chloroacetamide derivative?
A2: The basicity of the product, this compound, is different from the starting n-propylamine.[1] Maintaining a high pH (around 12) is necessary to ensure the primary amine remains sufficiently deprotonated and nucleophilic for the initial reaction, while also influencing the selectivity towards the desired mono-alkylated product over the di-alkylated side product.[1]
Q3: What are some suitable solvents for this synthesis?
A3: The choice of solvent will depend on the specific reagents used. For reactions involving acid chlorides, aprotic solvents like dichloromethane or toluene are common.[] For N-alkylation reactions, polar aprotic solvents or even aqueous conditions with pH control can be employed.[1]
Q4: How can I minimize the formation of the N,N-dipropyl-2-(propylamino)acetamide impurity?
A4: To minimize dialkylation, you can use an excess of n-propylamine relative to the chloroacetamide derivative.[1] Additionally, careful control of the reaction temperature and gradual addition of the alkylating agent can help improve selectivity.
Q5: What are some recommended purification methods for the final product?
A5: Purification can typically be achieved through standard laboratory techniques. These may include extraction to remove water-soluble byproducts, followed by distillation or column chromatography to isolate the pure this compound. The choice of purification method will depend on the scale of the reaction and the nature of the impurities.
Experimental Protocols
Representative Protocol: Synthesis of this compound via N-alkylation
This protocol is a representative example based on general principles of N-alkylation of primary amines with chloroacetamides.[1] Optimization may be required for specific experimental setups.
Materials:
-
n-Propylamine
-
2-chloro-N-propylacetamide
-
Sodium hydroxide (for pH adjustment)
-
Anhydrous acetonitrile
-
Water
-
Sodium iodide (optional, for Finkelstein conditions)[1]
-
Dichloromethane (for extraction)
-
Anhydrous magnesium sulfate (for drying)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a pH probe, dissolve n-propylamine (e.g., 2 equivalents) in a mixture of acetonitrile and water.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of 2-chloro-N-propylacetamide (1 equivalent) in acetonitrile to the cooled amine solution.
-
Monitor the pH of the reaction mixture. Maintain the pH at approximately 12 by the dropwise addition of an aqueous sodium hydroxide solution.
-
After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by TLC or GC.
-
Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., HCl).
-
Extract the aqueous layer with dichloromethane (3 x volume).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography.
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
References
N-propyl-2-(propylamino)acetamide stability and degradation pathways
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of N-propyl-2-(propylamino)acetamide. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in my experiments?
A1: The stability of this compound is primarily influenced by pH, temperature, and the presence of oxidative agents. Like other amides, it is susceptible to hydrolysis, particularly under strong acidic or basic conditions, which can be accelerated by elevated temperatures.
Q2: I am observing a decrease in the concentration of my this compound stock solution over time. What could be the cause?
A2: A gradual decrease in concentration, especially if the solution is aqueous and not stored at optimal conditions, is likely due to hydrolysis. The amide bond in this compound can be cleaved by water, a reaction that is catalyzed by acidic or basic conditions. For long-term storage, it is advisable to use a buffered solution at a neutral or slightly acidic pH and store it at low temperatures (2-8°C).
Q3: What are the expected degradation products of this compound?
A3: The primary degradation pathway for this compound is hydrolysis of the amide bond. This process yields N-propyl-2-aminoacetic acid and propylamine. Under strongly acidic conditions, the amine functional groups will be protonated.
Troubleshooting Guides
Issue 1: Unexpected Peaks in Chromatography Analysis
Symptom: Appearance of new, unidentified peaks in your HPLC, LC-MS, or GC analysis of a sample containing this compound.
Possible Cause: Degradation of the parent compound.
Troubleshooting Steps:
-
Verify Peak Identity: If possible, use mass spectrometry (MS) to determine the mass-to-charge ratio (m/z) of the unexpected peaks. The expected hydrolysis products are N-propyl-2-aminoacetic acid (C5H11NO2, MW: 117.15 g/mol ) and propylamine (C3H9N, MW: 59.11 g/mol ).
-
Review Sample Preparation and Storage:
-
pH of Solution: Was the sample dissolved in a highly acidic or basic solution? Amide hydrolysis is significantly faster at pH < 3 and pH > 10.[1][2]
-
Temperature: Was the sample exposed to high temperatures for an extended period? Heat accelerates the rate of hydrolysis.
-
Storage Duration: How long has the sample been in solution? Hydrolysis can occur over time even under milder conditions.
-
-
Perform a Forced Degradation Study: To confirm if the observed peaks are degradation products, intentionally subject a fresh sample of this compound to harsh conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂) and analyze the resulting chromatogram. Compare the retention times of the degradation products with the unexpected peaks in your original sample.
Issue 2: Inconsistent Results in Biological Assays
Symptom: High variability or loss of activity in biological assays using this compound.
Possible Cause: Degradation of the active compound in the assay medium.
Troubleshooting Steps:
-
Assess Assay Buffer Conditions:
-
pH: Check the pH of your cell culture medium or assay buffer. If it is significantly acidic or basic, consider if the incubation time is long enough to cause substantial degradation.
-
Temperature: Biological assays are often performed at 37°C, which can increase the rate of hydrolysis over several hours or days.
-
-
Stability in Assay Medium: Perform a time-course experiment to evaluate the stability of this compound in your specific assay medium.
-
Incubate the compound in the medium at the assay temperature.
-
Take samples at different time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analyze the concentration of the parent compound at each time point using a suitable analytical method like HPLC.
-
-
Consider Additives: Some components in complex media could potentially react with or catalyze the degradation of your compound.
Degradation Pathways
The primary degradation pathway for this compound is hydrolysis, which can be catalyzed by either acid or base.
Acid-Catalyzed Hydrolysis
Under acidic conditions, the carbonyl oxygen of the amide is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[2][3][4] The amine leaving group departs as a protonated amine.
Caption: Acid-catalyzed hydrolysis of this compound.
Base-Catalyzed Hydrolysis
In basic conditions, a hydroxide ion acts as the nucleophile, attacking the carbonyl carbon. This is generally a slower process than acid-catalyzed hydrolysis because the leaving group is a strongly basic anion.[1][2]
Caption: Base-catalyzed hydrolysis of this compound.
Experimental Protocols
Protocol 1: HPLC Method for Stability Testing
This protocol outlines a general reverse-phase HPLC method for quantifying this compound and its potential degradation products.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
Time (min) %A %B 0.0 95 5 15.0 5 95 17.0 5 95 17.1 95 5 | 20.0 | 95 | 5 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection: UV at 210 nm
Protocol 2: Forced Degradation Study Workflow
This protocol describes the steps to perform a forced degradation study to identify potential degradation products.
Caption: Workflow for a forced degradation study.
Quantitative Data Summary
The following table summarizes hypothetical stability data for this compound under various conditions after a 24-hour incubation period. This data is for illustrative purposes to guide experimental design.
| Condition | Temperature (°C) | % Parent Compound Remaining | Major Degradation Products |
| 0.1 M HCl | 50 | ~ 45% | Propylamine, N-propyl-2-aminoacetic acid |
| pH 7.4 Buffer | 50 | > 95% | Not significant |
| 0.1 M NaOH | 50 | ~ 60% | Propylamine, N-propyl-2-aminoacetic acid |
| 3% H₂O₂ | 50 | > 90% | Minor oxidative products |
| pH 7.4 Buffer | 4 | > 99% | Not significant |
References
overcoming solubility issues with N-propyl-2-(propylamino)acetamide in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with N-propyl-2-(propylamino)acetamide in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
Q2: My this compound is not dissolving completely in water. What are the initial troubleshooting steps?
A2: If you are observing incomplete dissolution, consider the following initial steps:
-
Purity Check: Verify the purity of your compound. Impurities can significantly impact solubility.
-
Sonication: Use an ultrasonic bath to aid in the dispersion and dissolution of the compound.
-
Gentle Heating: Carefully warm the solution. Increased temperature often enhances the solubility of solids. However, monitor for any signs of degradation.
-
pH Adjustment: The presence of a secondary amine suggests that the solubility of this compound will be pH-dependent. Acidifying the solution should protonate the amine, increasing its polarity and aqueous solubility.
Q3: Can I use organic solvents to dissolve this compound?
A3: Yes, amides and amines are generally soluble in polar organic solvents.[2] For experimental purposes where an aqueous system is not strictly required, solvents like ethanol, methanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF) are likely to be effective. However, for biological assays or formulations intended for aqueous environments, the use of organic solvents should be minimized or replaced with aqueous-compatible solubilization techniques.
Q4: Are there any known stability issues with this compound in aqueous solutions?
A4: Amide bonds can be susceptible to hydrolysis, especially under strongly acidic or basic conditions.[3][4] While some bridged lactams have shown remarkable stability, it is good practice to assess the stability of this compound in your specific aqueous buffer and storage conditions, particularly if the solution will be stored for an extended period.[3]
Troubleshooting Guides
Issue 1: Compound precipitates out of solution upon standing.
This issue often arises from supersaturation or a change in solution conditions (e.g., temperature, pH).
Troubleshooting Steps:
-
Confirm Equilibrium Solubility: Determine the equilibrium solubility at your desired temperature and pH to ensure you are working within the solubility limits.
-
pH Control: If your solution is buffered, re-verify the pH. Small shifts in pH can significantly impact the solubility of pH-sensitive compounds.
-
Co-solvents: Consider the addition of a water-miscible co-solvent to increase the solvent polarity and enhance solubility.
-
Complexation: Employ cyclodextrins to form inclusion complexes that can enhance the aqueous solubility of guest molecules.
Issue 2: Inconsistent results in biological assays.
Poor solubility can lead to variable concentrations of the active compound, resulting in inconsistent experimental outcomes.
Troubleshooting Steps:
-
Stock Solution Preparation: Prepare a concentrated stock solution in a suitable organic solvent (e.g., DMSO) and then dilute it into your aqueous assay buffer. Ensure the final concentration of the organic solvent is low and does not affect the assay.
-
Solubility Enhancement: Utilize a solubility enhancement technique (as detailed in the experimental protocols below) to prepare a stable, aqueous stock solution.
-
Visual Inspection: Before each experiment, visually inspect your solutions for any signs of precipitation.
Experimental Protocols
Protocol 1: pH-Dependent Solubility Determination
This protocol outlines a method to determine the solubility of this compound at different pH values.
Methodology:
-
Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., citrate, phosphate, borate buffers).
-
Add an excess amount of this compound to a fixed volume of each buffer.
-
Agitate the samples at a constant temperature for 24 hours to ensure equilibrium is reached.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm filter.
-
Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV, LC-MS).
-
Plot the solubility as a function of pH.
Expected Outcome: The solubility of this compound is expected to be higher at lower pH values due to the protonation of the secondary amine.
Data Presentation:
| pH | Solubility (mg/mL) |
| 2.0 | |
| 4.0 | |
| 6.0 | |
| 7.4 | |
| 8.0 | |
| 10.0 |
Protocol 2: Solubility Enhancement using Co-solvents
This protocol describes the use of water-miscible co-solvents to improve the solubility of this compound.
Methodology:
-
Prepare aqueous solutions containing varying percentages of a co-solvent (e.g., ethanol, propylene glycol, or polyethylene glycol 400).
-
Add an excess amount of this compound to each co-solvent mixture.
-
Follow steps 3-6 from Protocol 1 to determine the solubility in each mixture.
-
Plot the solubility as a function of the co-solvent percentage.
Data Presentation:
| Co-solvent | % (v/v) | Solubility (mg/mL) |
| Ethanol | 5 | |
| Ethanol | 10 | |
| Ethanol | 20 | |
| Propylene Glycol | 5 | |
| Propylene Glycol | 10 | |
| Propylene Glycol | 20 |
Protocol 3: Solubilization using Surfactants
This protocol details the use of surfactants to increase the aqueous solubility of this compound through micellar solubilization.[5][6]
Methodology:
-
Prepare aqueous solutions of different surfactants (e.g., Tween 80, Poloxamer 188) at various concentrations, ensuring some are above their critical micelle concentration (CMC).
-
Add an excess amount of this compound to each surfactant solution.
-
Follow steps 3-6 from Protocol 1 to determine the solubility.
-
Plot the solubility as a function of surfactant concentration.
Data Presentation:
| Surfactant | Concentration (mM) | Solubility (mg/mL) |
| Tween 80 | 1 | |
| Tween 80 | 5 | |
| Tween 80 | 10 | |
| Poloxamer 188 | 1 | |
| Poloxamer 188 | 5 | |
| Poloxamer 188 | 10 |
Visualizations
Caption: General workflow for determining the equilibrium solubility of this compound.
Caption: A logical flowchart for troubleshooting solubility issues with this compound.
References
- 1. This compound | C8H18N2O | CID 23560856 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Stability of Medium-Bridged Twisted Amides in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. brieflands.com [brieflands.com]
Technical Support Center: N-Propyl-2-(propylamino)acetamide (NPPAA) Analysis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with N-propyl-2-(propylamino)acetamide (NPPAA).
Frequently Asked Questions (FAQs)
Q1: What are the expected physicochemical properties of this compound (NPPAA)?
A1: Based on its chemical structure, NPPAA (C8H18N2O) is a secondary amine and a secondary amide. Key computed properties are summarized below.[1][2]
| Property | Value | Source |
| Molecular Formula | C8H18N2O | PubChem[1][2] |
| Molecular Weight | 158.24 g/mol | PubChem[2] |
| Monoisotopic Mass | 158.1419 Da | PubChem[1] |
| XlogP (Predicted) | 0.9 | PubChem[1][2] |
| Predicted Collision Cross Section ([M+H]⁺) | 138.4 Ų | PubChemLite[1] |
Q2: What are the most common impurities I should expect from the synthesis of NPPAA?
A2: The synthesis of amides from carboxylic acids and amines can result in several common impurities.[3][4][] Depending on the synthetic route (e.g., acylation of an amine with an acyl chloride), you should be vigilant for the following:
-
Unreacted Starting Materials: Propanoic acid (or its activated form) and N-propyl-1,2-diaminopropane.
-
Over-acylation Products: Di-acylated species where both nitrogen atoms of the diamine starting material have reacted.
-
Salts: If an acid scavenger (like triethylamine or pyridine) is used during synthesis with an acyl chloride, hydrochloride salts of these bases can be present.[]
-
Reagents: Residual coupling agents (e.g., DCC, HATU) or their byproducts.[]
Q3: How can NPPAA degrade, and what artifacts might this produce?
A3: The amide bond in NPPAA is susceptible to hydrolysis, especially under acidic or basic conditions, which breaks the amide C-N bond.[6][7][8] This degradation pathway leads to the formation of propanoic acid and N-propyl-1,2-diaminopropane.[7][8] Therefore, if you observe the appearance of these starting materials in an aged sample, it is likely due to hydrolysis.[6][9]
Troubleshooting Analytical Issues
This section addresses specific problems you may encounter during the purification and analysis of NPPAA.
Issue 1: An unexpected peak appears in my reverse-phase HPLC chromatogram.
-
Question: I am running a reverse-phase HPLC analysis of a recently purified batch of NPPAA and I see an unexpected peak, often at a different retention time than my main product. What could it be?
-
Answer & Troubleshooting Steps: Unexpected peaks in HPLC can originate from several sources including the sample, the mobile phase, or the system itself.[10][11][12]
Caption: Troubleshooting workflow for an unexpected HPLC peak.
Possible Causes & Solutions:
-
Contaminated Mobile Phase: Impurities in solvents or buffers can appear as peaks, especially during gradient elution.[10]
-
Sample Carryover: If a previous sample was highly concentrated, it might "bleed" into the next injection, causing a ghost peak.[11][12]
-
Solution: Run a blank injection after a concentrated sample. If the peak appears, it's likely carryover. Implement a robust injector and needle wash protocol.
-
-
Sample Degradation: NPPAA can hydrolyze in solution.[6][7] If the sample is dissolved in an unbuffered aqueous solvent or left on the autosampler for an extended period, you may see peaks corresponding to its hydrolysis products.
-
Solution: Prepare samples fresh in the mobile phase whenever possible. If samples must be stored, keep them refrigerated and check for stability over time.
-
-
Poor Peak Shape (Tailing/Fronting): This can be caused by interactions with active sites in the column or instrument hardware, especially for amine-containing compounds.[13][14]
-
Solution: Ensure the mobile phase pH is appropriate for the analyte's pKa. Using a column with bio-inert hardware can also mitigate these issues.[13]
-
-
Issue 2: My mass spectrometry data shows an unexpected mass.
-
Question: In my ESI-MS analysis of NPPAA (Expected [M+H]⁺ = 159.15), I am observing other significant ions. What are they?
-
Answer: Besides the expected protonated molecule, several other species can be generated in the ion source. Amines are particularly susceptible to certain types of artifact formation.
Common Mass Spectrometry Adducts and Artifacts for NPPAA
| Observed Ion (m/z) | Identity | Potential Source | Citation |
| 181.13 | [M+Na]⁺ | Sodium contamination from glassware, solvents, or additives. | [15] |
| 197.11 | [M+K]⁺ | Potassium contamination from glassware or solvents. | [15] |
| 176.18 | [M+NH₄]⁺ | Ammonium adducts, often from ammonium acetate or formate in the mobile phase. | [1] |
| 141.14 | [M+H-H₂O]⁺ | In-source fragmentation (loss of water). | [1] |
| Odd m/z values | Molecular Ion | Compounds with an odd number of nitrogen atoms have an odd nominal mass. | [16][17][18] |
| Even m/z values | Fragment Ions | Fragment ions from a molecule with an odd number of nitrogens will have even m/z values if the fragment retains the nitrogen atom. | [16][18] |
Issue 3: My purification by flash chromatography gives low purity.
-
Question: I am purifying NPPAA using silica gel flash chromatography, but the resulting purity is lower than expected. Why?
-
Answer: Amines can interact strongly with the acidic silica gel surface, leading to peak tailing and poor separation. This can cause co-elution with closely related impurities.
Troubleshooting Purification
| Problem | Potential Cause | Recommended Solution |
| Significant Peak Tailing | Strong interaction of the amine groups with acidic silanol groups on the silica surface. | Add a small amount of a basic modifier (e.g., 0.5-1% triethylamine or ammonia in methanol) to your mobile phase to neutralize the active sites. |
| Co-elution of Impurities | The chosen solvent system lacks sufficient resolving power. | Perform a thorough TLC analysis to optimize the solvent system. Consider using a different stationary phase, such as alumina or a reverse-phase C18 silica. |
| Product Loss on Column | Irreversible adsorption of the amine product onto the silica gel. | Deactivate the silica gel by adding a basic modifier to the eluent. If the problem persists, consider alternative purification methods like crystallization or preparative HPLC.[19] |
Experimental Protocols
Protocol 1: Standard Purity Analysis by HPLC-UV
This protocol provides a general method for the purity assessment of NPPAA.
-
Instrumentation: HPLC system with UV detector, C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-17 min: 95% B
-
17-18 min: 95% to 5% B
-
18-22 min: 5% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve sample in Mobile Phase A or a Water/Acetonitrile mixture to a concentration of approximately 1 mg/mL.
Protocol 2: Sample Preparation for LC-MS Analysis
This protocol is designed to minimize adduct formation and ensure high-quality data.
-
Solvents and Reagents: Use LC-MS grade water, acetonitrile, and formic acid.
-
Glassware: Use polypropylene vials and pipette tips to minimize sodium and potassium adducts.[15] If glass is unavoidable, rinse thoroughly with high-purity water.
-
Sample Dilution: Dilute the sample to a final concentration of 1-10 µg/mL using the initial mobile phase conditions (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Filtration: If the sample solution is cloudy, filter through a 0.22 µm PTFE syringe filter compatible with your sample solvent.
-
Caption: Workflow for preparing NPPAA for LC-MS analysis.
References
- 1. PubChemLite - this compound (C8H18N2O) [pubchemlite.lcsb.uni.lu]
- 2. This compound | C8H18N2O | CID 23560856 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Amide Hydrolysis: Mechanism, Conditions and Applications [allen.in]
- 8. savemyexams.com [savemyexams.com]
- 9. Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. HPLC故障排除指南 [sigmaaldrich.com]
- 11. youtube.com [youtube.com]
- 12. halocolumns.com [halocolumns.com]
- 13. youtube.com [youtube.com]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. future4200.com [future4200.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. GCMS Section 6.15 [people.whitman.edu]
- 19. BJOC - Trichloroacetic acid fueled practical amine purifications [beilstein-journals.org]
Technical Support Center: Optimizing Derivatization of N-propyl-2-(propylamino)acetamide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the reaction conditions for the derivatization of N-propyl-2-(propylamino)acetamide. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to facilitate successful experimentation.
Troubleshooting Guides and FAQs
This section addresses specific issues that may be encountered during the derivatization of this compound for analysis by gas chromatography (GC) or liquid chromatography (LC).
Frequently Asked Questions (FAQs)
Q1: Why is derivatization of this compound necessary for chromatographic analysis?
A1: Derivatization is often essential to improve the chromatographic properties of this compound. The primary reasons include:
-
Increased Volatility: For GC analysis, the derivatized product is typically more volatile than the parent compound, allowing it to be more readily vaporized in the injector and transported through the column.[1][2]
-
Improved Thermal Stability: Derivatization can protect thermally labile functional groups, preventing degradation at the high temperatures used in GC.[2]
-
Enhanced Detectability: By introducing specific functional groups (e.g., fluorinated groups for electron capture detection), derivatization can significantly improve the sensitivity of the analytical method.[2]
-
Reduced Polarity and Tailing: For both GC and reversed-phase LC, derivatization can reduce the polarity of the analyte, leading to better peak shape and reduced tailing on non-polar stationary phases.[2]
Q2: What are the most common derivatization techniques for a molecule like this compound?
A2: Given that this compound contains both a secondary amine and an amide functional group, the most common derivatization techniques are silylation and acylation.[1][2][3]
-
Silylation: This method replaces the active hydrogens on the amine and amide groups with a trimethylsilyl (TMS) group. A common reagent for this is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS).[1]
-
Acylation: This technique introduces an acyl group (e.g., acetyl or trifluoroacetyl) to the amine and amide functionalities. Reagents like acetyl chloride or trifluoroacetic anhydride (TFAA) are frequently used.[2]
Q3: My derivatization reaction appears to be incomplete, resulting in low product yield and multiple peaks in my chromatogram. What are the likely causes?
A3: Incomplete derivatization is a common issue and can be attributed to several factors:
-
Insufficient Reagent: The derivatizing reagent should be added in excess to ensure the reaction goes to completion. A molar ratio of at least 2:1 of the silylating reagent to active hydrogens is a general guideline.[1]
-
Suboptimal Temperature and Time: Amides can be difficult to derivatize and may require elevated temperatures and longer reaction times compared to simpler functional groups like alcohols.[1] For example, a reaction that is incomplete at 68°C may proceed to near completion at 75°C.[1]
-
Presence of Moisture: Water in the sample or reagents can consume the derivatizing agent and prevent the reaction from proceeding. It is crucial to use anhydrous solvents and properly dried samples and glassware.[1]
-
Lack of Catalyst: For sterically hindered or less reactive groups like amides, a catalyst such as TMCS for silylation can significantly improve the reaction rate and yield.[1]
Q4: I am observing extra, unexpected peaks in my chromatogram after derivatization. What could be the source of these artifacts?
A4: The presence of artifact peaks can complicate analysis. Potential sources include:
-
Reagent Impurities: The derivatization reagents themselves may contain impurities that are detected by the analytical method.
-
Byproduct Formation: The derivatization reaction can sometimes lead to the formation of byproducts. For instance, silylation can sometimes produce unexpected derivatives.
-
Sample Matrix Effects: Components in the sample matrix may react with the derivatizing reagent, creating additional peaks.
-
Degradation: The analyte or its derivative may be degrading in the GC inlet or on the column.
Troubleshooting Common Problems
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Peak | 1. Incomplete reaction.[1] 2. Presence of moisture.[1] 3. Degradation of the derivative. | 1. Increase reaction temperature and/or time. Increase the molar excess of the derivatizing reagent. Consider adding a catalyst (e.g., TMCS for silylation).[1] 2. Ensure all glassware, solvents, and the sample are anhydrous. Store reagents under dry conditions.[1] 3. Check the thermal stability of the derivative. Lower the injector and/or oven temperature if possible. |
| Multiple Peaks for the Analyte | 1. Incomplete derivatization leading to partially derivatized products.[1] 2. Formation of reaction byproducts or artifacts. 3. Isomer formation. | 1. Optimize reaction conditions (temperature, time, reagent concentration) to drive the reaction to completion.[1] 2. Adjust reaction conditions to minimize byproduct formation. Consult literature for known artifacts of the specific reagent. 3. This is less likely for this specific molecule but should be considered for more complex structures. |
| Peak Tailing | 1. Adsorption of the polar underivatized or partially derivatized analyte to active sites in the GC inlet or column.[2] 2. Suboptimal chromatographic conditions. | 1. Ensure complete derivatization to reduce the polarity of the analyte.[2] Use a deactivated inlet liner and a high-quality, low-bleed column. 2. Optimize the GC temperature program and carrier gas flow rate. |
| Poor Reproducibility | 1. Inconsistent reaction conditions. 2. Variable amounts of moisture in samples. 3. Instability of the derivatized product over time. | 1. Precisely control reaction time, temperature, and reagent volumes. Use an internal standard. 2. Implement a consistent and thorough drying procedure for all samples. 3. Analyze samples as soon as possible after derivatization. If storage is necessary, investigate the stability of the derivative under different conditions (e.g., temperature, light exposure). |
Experimental Protocols
The following are generalized starting protocols for the silylation and acylation of this compound. Note: These are starting points and may require optimization for your specific application and instrumentation.
Protocol 1: Silylation using BSTFA with TMCS Catalyst
This protocol is adapted from general procedures for the silylation of amides and secondary amines for GC-MS analysis.[1]
Materials:
-
This compound sample
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous pyridine or other suitable anhydrous solvent (e.g., acetonitrile, dichloromethane)
-
Reaction vials with PTFE-lined caps
-
Heating block or oven
-
GC-MS system
Procedure:
-
Sample Preparation: Accurately weigh 1-5 mg of the this compound sample into a clean, dry reaction vial. If the sample is in solution, evaporate the solvent to dryness under a stream of dry nitrogen.
-
Reagent Addition: Add 100 µL of anhydrous pyridine (or other suitable solvent) to dissolve the sample. Then, add 100 µL of BSTFA + 1% TMCS.
-
Reaction: Tightly cap the vial and heat at 60-80°C for 30-60 minutes. For difficult-to-derivatize amides, the reaction time may need to be extended.
-
Analysis: Cool the vial to room temperature. Inject an appropriate volume (e.g., 1 µL) of the derivatized sample directly into the GC-MS.
Protocol 2: Acylation using Acetyl Chloride
This protocol is a general procedure for the acetylation of secondary amines.
Materials:
-
This compound sample
-
Acetyl chloride
-
Anhydrous dichloromethane (DCM)
-
Anhydrous pyridine or triethylamine (as a base)
-
Reaction vials with PTFE-lined caps
-
Ice bath
Procedure:
-
Sample Preparation: Dissolve the this compound sample in anhydrous DCM in a reaction vial.
-
Base Addition: Add a slight molar excess (e.g., 1.1 equivalents) of anhydrous pyridine or triethylamine to the vial.
-
Acylating Agent Addition: Cool the vial in an ice bath. Slowly add a slight molar excess (e.g., 1.05 equivalents) of acetyl chloride dropwise while stirring.
-
Reaction: Allow the reaction to proceed at room temperature for 30-60 minutes. The reaction progress can be monitored by TLC or a pilot GC-MS injection.
-
Work-up (Optional but Recommended): To remove excess reagents and byproducts, the reaction mixture can be washed sequentially with dilute aqueous acid (e.g., 1M HCl), dilute aqueous base (e.g., saturated NaHCO3), and brine. The organic layer is then dried over anhydrous sodium sulfate.
-
Analysis: Inject an appropriate volume of the final organic solution into the GC-MS.
Data Presentation
The optimal reaction conditions for the derivatization of this compound will depend on the specific analytical goals and instrumentation. The following tables provide a summary of typical ranges for key parameters based on the derivatization of similar compounds.
Table 1: Typical Silylation Reaction Conditions for Amides and Secondary Amines
| Parameter | Typical Range | Notes |
| Reagent | BSTFA, MSTFA | BSTFA is a common and effective choice. |
| Catalyst | 1-10% TMCS in BSTFA | A catalyst is highly recommended for derivatizing amides.[1] |
| Solvent | Pyridine, Acetonitrile, DMF | The choice of solvent can influence reaction efficiency. |
| Temperature | 60 - 100°C | Higher temperatures may be needed for complete derivatization of amides.[1] |
| Time | 30 - 120 minutes | Longer times may be required for sterically hindered molecules. |
| Reagent Ratio | >2:1 molar ratio of silylating agent to active hydrogens | An excess of reagent is crucial to drive the reaction to completion.[1] |
Table 2: Typical Acylation Reaction Conditions for Secondary Amines
| Parameter | Typical Range | Notes |
| Reagent | Acetyl chloride, Acetic anhydride, TFAA | The choice of reagent will determine the derivative formed. |
| Base | Pyridine, Triethylamine | A base is required to neutralize the acid byproduct (e.g., HCl). |
| Solvent | Dichloromethane, Toluene, Ethyl acetate | The solvent should be inert to the reaction conditions. |
| Temperature | 0°C to Room Temperature | The reaction is often started at a low temperature and then allowed to warm. |
| Time | 30 - 60 minutes | Reaction progress should be monitored. |
| Reagent Ratio | 1.05 - 1.2 equivalents of acylating agent and base | A slight excess of reagents is typically used. |
Visualizations
The following diagrams illustrate the experimental workflow and a logical troubleshooting process for the derivatization of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Silylation of acrylamide for analysis by solid-phase microextraction/gas chromatography/ion-trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. experimental chemistry - Acetylation of Secondary amines - Chemistry Stack Exchange [chemistry.stackexchange.com]
Technical Support Center: Troubleshooting HPLC Peak Tailing for N-propyl-2-(propylamino)acetamide
This guide provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting peak tailing issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of N-propyl-2-(propylamino)acetamide. The content is structured in a question-and-answer format to directly address common problems.
Troubleshooting Guide
Q1: What are the primary causes of peak tailing for a basic compound like this compound?
A: The most common cause of peak tailing for basic compounds is secondary interaction between the analyte and the stationary phase.[1][2] this compound contains a secondary amine, which is basic and can interact strongly with acidic residual silanol groups (Si-OH) on the surface of silica-based columns, such as a C18.[1][2] This interaction causes a portion of the analyte molecules to be retained longer, resulting in an asymmetrical or "tailing" peak.
Other potential causes include:
-
Column Overload: Injecting too much sample can saturate the column.[3][4]
-
Column Degradation: A void at the column inlet or a contaminated frit can distort peak shape.[4][5]
-
Mobile Phase Issues: An incorrect mobile phase pH or insufficient buffer strength can lead to inconsistent ionization of the analyte.[3][6]
-
Extra-Column Volume: Excessive tubing length or poorly made connections can cause band broadening.[6]
.dot
Diagram 1: Interaction causing peak tailing.
Q2: How can I systematically troubleshoot the peak tailing issue?
A: A logical, step-by-step approach is the most efficient way to identify and resolve the source of peak tailing. Start with the easiest and most common solutions first, such as mobile phase adjustments, before moving to more involved steps like changing the column.
.dot
Diagram 2: A systematic workflow for troubleshooting.
Q3: How does modifying the mobile phase pH help reduce tailing?
A: Lowering the mobile phase pH is a primary strategy to minimize secondary interactions.[1] At a low pH (e.g., below 3.5), the problematic residual silanol groups on the silica surface become fully protonated (-SiOH), neutralizing their negative charge.[5] Simultaneously, the basic amine in your analyte becomes protonated (-NH2+). This reduces the strong ionic attraction between the analyte and the stationary phase, leading to more symmetrical peaks.[5]
Table 1: Effect of Mobile Phase pH on Peak Asymmetry for a Basic Analyte
| Mobile Phase pH | Asymmetry Factor (As) | Observation |
| 7.0 | 2.35 | Severe Tailing |
| 4.5 | 1.60 | Moderate Tailing |
| 3.0 | 1.33 | Minor Tailing, Acceptable for some assays[1] |
| 2.5 | 1.15 | Good Symmetry |
Note: Data is illustrative. As is calculated as the ratio of the peak width's back half to the front half at 10% of the peak height.[1]
Q4: What are "competing bases" and how do they work?
A: A competing base, such as triethylamine (TEA), is a mobile phase additive used to improve the peak shape of basic analytes.[7] TEA is a small, basic molecule that interacts strongly with the active silanol sites on the stationary phase. By binding to these sites, it effectively shields them from the analyte, thus preventing the secondary interactions that cause tailing.[7][8]
-
Prepare Aqueous Phase: Prepare your aqueous buffer as usual (e.g., 20 mM Potassium Phosphate).
-
Adjust pH: Adjust the buffer to the desired pH (e.g., pH 3.0) using phosphoric acid.
-
Add TEA: Add triethylamine to the aqueous phase to a final concentration of 0.1% (v/v) or approximately 10 mM.[7] For example, add 1.0 mL of TEA to 1 L of the prepared buffer.
-
Mix and Degas: Mix the solution thoroughly and degas before use.
-
Column Equilibration: Equilibrate the HPLC column with the TEA-containing mobile phase for at least 30-60 minutes before injecting your sample. Note that columns exposed to TEA may require extensive washing to be used for other applications.[7]
Q5: When should I consider changing my HPLC column?
A: You should consider changing your column if mobile phase modifications and sample adjustments do not resolve the peak tailing. This is often necessary when analyzing basic compounds on older, "Type A" silica columns, which have a higher concentration of acidic silanols.[2] Modern, high-purity "Type B" silica columns that are base-deactivated or end-capped offer significantly better performance for basic analytes.[9]
-
End-Capped Columns: These columns have been chemically treated to block many of the residual silanol groups, reducing their availability for interaction.[6]
-
Base-Deactivated Columns: These columns use ultra-pure silica with minimal metallic impurities and are often densely bonded and end-capped to provide a highly inert surface.
Table 2: Comparison of HPLC Column Types for Basic Analytes
| Column Type | Key Feature | Expected Asymmetry Factor (As) | Best For |
| Traditional (Type A Silica) | High silanol activity, potential metal impurities.[2] | > 1.8 | Non-polar, neutral compounds. |
| End-Capped (Type B Silica) | Reduced silanol activity via chemical capping.[8] | 1.2 - 1.5 | General purpose, improved for basic compounds. |
| Base-Deactivated / High Purity | Ultra-pure silica, minimal silanol activity. | < 1.2 | Achieving excellent peak shape for basic and polar compounds. |
| Polar-Embedded Phase | Stationary phase contains a polar group to shield silanols.[6] | < 1.2 | Basic compounds, compatible with highly aqueous mobile phases. |
Frequently Asked Questions (FAQs)
FAQ 1: My peak shape is good initially but degrades after several injections. What's happening? This is a classic sign of column contamination or degradation.[3] Strong binding of matrix components from your sample can foul the column inlet frit or the stationary phase itself. Try flushing the column with a strong solvent (e.g., 100% Acetonitrile or Methanol for reversed-phase). If performance is not restored, replacing the guard column (if used) or the analytical column may be necessary.[3]
FAQ 2: Can sample overload cause peak tailing? How do I check for it? Yes, mass overload is a common cause of peak distortion.[4] When too much analyte is injected, the stationary phase becomes saturated, leading to a right-skewed, "shark-fin" peak shape. To check for this, prepare a dilution series of your sample (e.g., 1:2, 1:5, 1:10) and inject them. If the peak shape improves and becomes more symmetrical at lower concentrations, you were overloading the column.[4]
FAQ 3: What is a recommended starting HPLC protocol for this compound? A robust starting method should aim to minimize silanol interactions from the outset.
-
Column: High-purity, base-deactivated C18 column (e.g., Luna Omega, Kinetex), 150 x 4.6 mm, 3 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
Detector: UV at 210 nm (as the compound lacks a strong chromophore).
-
Sample Diluent: Mobile Phase A or a Water/Acetonitrile mixture weaker than the initial mobile phase conditions.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. uhplcs.com [uhplcs.com]
- 4. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromtech.com [chromtech.com]
- 7. i01.yizimg.com [i01.yizimg.com]
- 8. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 9. chromatographyonline.com [chromatographyonline.com]
managing side reactions in the synthesis of N-propyl-2-(propylamino)acetamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for managing side reactions during the synthesis of N-propyl-2-(propylamino)acetamide. The content is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A common and practical synthetic route is a two-step process. The first step involves the acylation of propylamine with chloroacetyl chloride to form the intermediate, 2-chloro-N-propylacetamide. The second step is the nucleophilic substitution of the chlorine atom in 2-chloro-N-propylacetamide with a second molecule of propylamine to yield the final product, this compound.
Q2: What are the primary side reactions to be aware of during this synthesis?
The main side reactions of concern are:
-
Overalkylation: The product, this compound, is a secondary amine and can react further with the starting material, 2-chloro-N-propylacetamide, to form a tertiary amine byproduct.
-
Hydrolysis: The amide bonds in both the starting material and the product can be hydrolyzed to form propylamine and 2-(propylamino)acetic acid or 2-chloroacetic acid, respectively, especially under strong acidic or basic conditions and elevated temperatures.
-
Reaction of Propylamine with Chloroacetyl Chloride: In the first step, if an excess of propylamine is not used, there is a possibility of unreacted chloroacetyl chloride being present which can lead to complex side reactions in the subsequent step.
Q3: How can I minimize the formation of the overalkylation byproduct?
To suppress the formation of the tertiary amine byproduct, it is recommended to use a molar excess of propylamine in the second step of the synthesis.[1] This ensures that the 2-chloro-N-propylacetamide preferentially reacts with the primary amine (propylamine) rather than the secondary amine product. A molar ratio of propylamine to 2-chloro-N-propylacetamide of 2:1 or higher is often effective.
Q4: What conditions can lead to the hydrolysis of the amide bond, and how can it be prevented?
Hydrolysis of the amide bond is typically catalyzed by acid or base, especially in the presence of water and at elevated temperatures.[2][3] To prevent this, it is crucial to perform the reaction under anhydrous or nearly anhydrous conditions and to control the pH. The use of a non-aqueous solvent and a suitable, non-nucleophilic base to scavenge the HCl formed during the reaction can help maintain a neutral to slightly basic environment, thus minimizing hydrolysis.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low yield of this compound | - Incomplete reaction. - Significant side reactions (overalkylation, hydrolysis). - Loss of product during workup and purification. | - Increase reaction time or temperature (monitor for side reactions). - Use a larger excess of propylamine to drive the reaction to completion and minimize overalkylation. - Ensure anhydrous reaction conditions to prevent hydrolysis. - Optimize the extraction and purification steps to minimize product loss. |
| Presence of a significant amount of a higher molecular weight impurity in the final product (detected by MS) | Overalkylation of the desired product with the starting material, 2-chloro-N-propylacetamide. | - Increase the molar excess of propylamine to 2-chloro-N-propylacetamide (e.g., from 2:1 to 3:1 or higher). - Add the 2-chloro-N-propylacetamide solution slowly to the propylamine solution to maintain a high concentration of the primary amine throughout the reaction. - Consider purification by column chromatography to separate the desired secondary amine from the tertiary amine byproduct. |
| Presence of propylamine and 2-(propylamino)acetic acid in the final product | Hydrolysis of the amide bond in the product during the reaction or workup. | - Ensure the reaction is carried out under anhydrous conditions. - Use a non-aqueous workup if possible. - If an aqueous workup is necessary, perform it at low temperatures and quickly. - Avoid strongly acidic or basic conditions during extraction and purification. Neutralize the reaction mixture carefully. |
| The reaction is sluggish or does not go to completion | - Insufficient reaction temperature. - Poor quality of reagents (e.g., wet solvent or amine). | - Gradually increase the reaction temperature while monitoring for the formation of byproducts using techniques like TLC or GC. - Ensure all reagents and solvents are appropriately dried before use. |
Experimental Protocols
Step 1: Synthesis of 2-chloro-N-propylacetamide
This procedure is adapted from the general synthesis of N-substituted chloroacetamides.[4]
Materials:
-
Propylamine
-
Chloroacetyl chloride
-
Sodium bicarbonate (NaHCO₃) or another suitable base
-
Dichloromethane (CH₂Cl₂) or another suitable aprotic solvent
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve propylamine (2.0 equivalents) in dichloromethane.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add a solution of chloroacetyl chloride (1.0 equivalent) in dichloromethane from the dropping funnel to the stirred propylamine solution. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to neutralize the hydrochloric acid formed and to remove any unreacted chloroacetyl chloride.
-
Separate the organic layer, and wash it with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude 2-chloro-N-propylacetamide.
-
The crude product can be purified by recrystallization or used directly in the next step if the purity is sufficient.
Step 2: Synthesis of this compound
This protocol is based on analogous N-alkylation reactions of haloacetamides.[5]
Materials:
-
2-chloro-N-propylacetamide (from Step 1)
-
Propylamine
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Acetonitrile (CH₃CN) or another suitable polar aprotic solvent
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloro-N-propylacetamide (1.0 equivalent), propylamine (2.0-3.0 equivalents), and potassium carbonate (1.5 equivalents).
-
Add acetonitrile as the solvent.
-
Heat the reaction mixture to reflux (approximately 82 °C for acetonitrile) and maintain it for 6-12 hours.
-
Monitor the reaction progress by TLC or Gas Chromatography (GC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter off the inorganic salts (potassium carbonate and potassium chloride).
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent like dichloromethane or ethyl acetate and wash with water to remove any remaining salts and excess propylamine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Visualizing Reaction Pathways and Troubleshooting
Caption: Main synthesis pathway and potential side reactions.
References
N-propyl-2-(propylamino)acetamide storage and handling best practices
This technical support center provides guidance on the storage and handling of N-propyl-2-(propylamino)acetamide for researchers, scientists, and drug development professionals. Due to limited specific data for this compound, the following best practices are based on general guidelines for handling corrosive and hazardous chemicals and information from structurally related compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is classified as a corrosive substance. It is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation.[1] Always handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area.
Q2: How should I properly store this compound?
A2: Store the compound in a tightly closed container in a dry, cool, and well-ventilated area.[2][3] Keep it away from incompatible materials such as strong oxidizing agents, open flames, and sources of heat or ignition.[2][3]
Q3: What personal protective equipment (PPE) is required when handling this compound?
A3: When handling this compound, it is essential to wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat or other protective clothing.[2] Work should be conducted in a chemical fume hood to avoid inhalation of vapors.[3] An eyewash station and safety shower should be readily available.[2]
Q4: What should I do in case of accidental exposure?
A4:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes and seek medical attention.[2]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do so. Seek immediate medical attention.[2][3]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]
Q5: Are there any known chemical incompatibilities for this compound?
A5: While specific incompatibility data for this compound is limited, amides, in general, can be incompatible with strong oxidizing agents.[3] Avoid contact with these materials to prevent vigorous and potentially hazardous reactions.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Compound has changed color or appearance. | Degradation due to improper storage (exposure to light, air, or moisture). | Do not use the compound. Dispose of it according to your institution's hazardous waste disposal guidelines. Review storage procedures to ensure they meet the recommended conditions. |
| Inconsistent experimental results. | Compound impurity or degradation. | Consider the possibility of compound degradation. If possible, re-purify the compound or obtain a new, verified batch. Ensure consistent and proper handling techniques during experiments. |
| Visible fumes or strong odor upon opening the container. | The compound may be volatile or reacting with air/moisture. | Immediately close the container and move it to a chemical fume hood. Ensure you are wearing appropriate respiratory protection. Evaluate your handling procedures to minimize exposure. |
Experimental Protocols
Visual Guides
Caption: Troubleshooting workflow for unexpected changes in compound appearance.
Caption: Recommended safety workflow for handling this compound.
References
Technical Support Center: Scaling Up the Production of N-propyl-2-(propylamino)acetamide
This technical support center provides guidance for researchers, scientists, and drug development professionals on the synthesis and scale-up of N-propyl-2-(propylamino)acetamide.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The most common and scalable synthetic route for this compound involves a two-step process. The first step is the synthesis of the intermediate, N-propyl-2-chloroacetamide, by reacting propylamine with chloroacetyl chloride. The second step involves the N-alkylation of a second equivalent of propylamine with the N-propyl-2-chloroacetamide intermediate to yield the final product.
Q2: What are the primary challenges when scaling up this synthesis?
A2: The main challenges in scaling up the production of this compound include controlling the exothermic nature of the acylation reaction, preventing over-alkylation during the second step which leads to the formation of tertiary amine byproducts, and ensuring efficient purification of the final product to remove unreacted starting materials and byproducts.[1][2][3] Careful control of reaction conditions such as temperature, stoichiometry, and addition rates is crucial.
Q3: What are the expected yields and purity for this synthesis at different scales?
A3: The expected yields and purity can vary depending on the optimization of the reaction conditions. The following table provides representative data for lab, pilot, and production scales.
| Scale | Intermediate Yield (N-propyl-2-chloroacetamide) | Final Product Yield | Final Product Purity (after purification) |
| Lab (10 g) | 85-95% | 70-85% | >98% |
| Pilot (1 kg) | 80-90% | 65-80% | >98% |
| Production (100 kg) | 75-85% | 60-75% | >99% |
Q4: What are the key safety precautions to consider during the synthesis?
A4: Chloroacetyl chloride is highly corrosive and lachrymatory and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. The initial acylation reaction is exothermic and requires careful temperature control to prevent runaway reactions. Propylamine is a flammable and corrosive liquid. Standard safety procedures for handling flammable and corrosive materials should be strictly followed.
Troubleshooting Guide
Problem 1: Low yield of the final product, this compound.
| Possible Cause | Suggested Solution |
| Incomplete reaction in Step 2 (N-alkylation) | - Increase the reaction temperature. Monitor for byproduct formation. - Increase the molar excess of propylamine to drive the reaction to completion. - Extend the reaction time. Monitor the reaction progress by TLC or LC-MS. |
| Side reactions, such as elimination. | - Use a milder base or control the temperature more precisely. |
| Loss of product during work-up and purification. | - Optimize the extraction and purification steps. Consider using alternative purification methods like column chromatography or distillation under reduced pressure. |
Problem 2: Presence of significant impurities in the final product, particularly the over-alkylation byproduct.
| Possible Cause | Suggested Solution |
| Over-alkylation of the product. [1][2][3] | - Use a larger excess of the starting propylamine in the second step to favor the formation of the desired secondary amine.[2] - Control the reaction temperature; lower temperatures can reduce the rate of the second alkylation. - Consider using a different solvent that may influence the relative rates of the first and second alkylation reactions. |
| Unreacted N-propyl-2-chloroacetamide. | - Increase the reaction time or temperature of the second step. - Ensure efficient mixing to promote contact between the reactants. |
| Unreacted propylamine. | - Remove excess propylamine by washing the organic layer with an acidic solution (e.g., dilute HCl) during the work-up. |
Problem 3: Difficulty in purifying the final product.
| Possible Cause | Suggested Solution |
| Formation of closely related byproducts. | - Optimize the reaction conditions to minimize byproduct formation. - Employ high-resolution purification techniques such as fractional distillation or preparative HPLC. |
| Product is an oil and difficult to crystallize. | - Attempt to form a salt of the product (e.g., hydrochloride salt) which may be crystalline and easier to purify. |
Experimental Protocols
Step 1: Synthesis of N-propyl-2-chloroacetamide
Methodology:
-
To a stirred solution of propylamine (1.2 equivalents) in a suitable solvent (e.g., dichloromethane or toluene) in a three-necked flask equipped with a dropping funnel and a thermometer, cool the mixture to 0-5 °C in an ice bath.
-
Slowly add chloroacetyl chloride (1.0 equivalent) dropwise to the solution while maintaining the temperature between 0-10 °C.[4]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and then with a saturated sodium bicarbonate solution to remove any unreacted acid chloride and neutralize the solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-propyl-2-chloroacetamide. The product can be used in the next step without further purification if the purity is sufficient.
Step 2: Synthesis of this compound
Methodology:
-
In a reaction vessel, dissolve the crude N-propyl-2-chloroacetamide (1.0 equivalent) from Step 1 in a suitable solvent such as acetonitrile or DMF.
-
Add propylamine (2.0-3.0 equivalents) and a base such as potassium carbonate (1.5 equivalents) to the mixture.[2]
-
Heat the reaction mixture to 50-70 °C and stir for 4-8 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with water to remove any remaining salts and excess propylamine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude this compound.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Visualizations
Caption: Two-step synthesis workflow for this compound.
Caption: Troubleshooting decision tree for synthesis scale-up.
References
Validation & Comparative
A Comparative Analysis of N-propyl-2-(propylamino)acetamide and Structurally Related Amide Compounds
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of N-propyl-2-(propylamino)acetamide with similar amide compounds. The following sections detail the physicochemical properties, predicted biological activities, and relevant experimental protocols, supported by quantitative data and logical workflows.
Introduction to this compound and Its Analogs
This compound is a diamine derivative of acetamide. Its structure, featuring two propyl groups and a secondary amine in addition to the amide functionality, suggests potential for diverse chemical interactions and biological activities. To provide a comprehensive performance context, this guide compares it with three structurally related amide compounds:
-
N-propylacetamide: A simpler secondary amide, lacking the secondary amine and the second propyl group on the amino side.
-
N-benzyl-N-propyl-2-(propylamino)acetamide: An analog with a benzyl group replacing one of the N-propyl groups, introducing aromaticity.
-
N-(2-methylphenyl)-2-(propylamino)acetamide: An analog where one N-propyl group is replaced by a substituted aromatic ring.
Physicochemical Properties: A Comparative Overview
The physicochemical properties of a compound are crucial determinants of its pharmacokinetic and pharmacodynamic behavior. The following table summarizes key experimental and predicted properties for this compound and its selected analogs.
| Property | This compound | N-propylacetamide | N-benzyl-N-propyl-2-(propylamino)acetamide | N-(2-methylphenyl)-2-(propylamino)acetamide |
| Molecular Formula | C₈H₁₈N₂O | C₅H₁₁NO | C₁₅H₂₄N₂O | C₁₂H₁₈N₂O |
| Molecular Weight ( g/mol ) | 158.24[1] | 101.15 | 248.36[2] | 206.28[3] |
| Melting Point (°C) | Predicted: -1.5 | -24.45[4] | Predicted: 25.3 | Predicted: 68.9 |
| Boiling Point (°C) | Predicted: 256.4 | 144.69[4] | Predicted: 358.2 | Predicted: 341.1 |
| LogP (Octanol/Water Partition Coefficient) | Predicted: 0.8 | 0.4[5] | Predicted: 2.9 | Predicted: 2.3 |
| Water Solubility | Predicted: Soluble | Soluble[6] | Predicted: Low | Predicted: Low |
| pKa (Most Basic) | Predicted: 10.1 | Predicted: -0.4 | Predicted: 9.8 | Predicted: 9.9 |
Predicted values are generated using computational models due to the absence of published experimental data.
Predicted Biological Activity and Toxicity
In the absence of direct comparative experimental studies, computational models provide valuable insights into the potential biological activities and toxicities of these compounds. The following table presents predicted values for acute oral toxicity (LD50) and potential inhibitory concentrations (IC50) based on quantitative structure-activity relationship (QSAR) models.
| Parameter | This compound | N-propylacetamide | N-benzyl-N-propyl-2-(propylamino)acetamide | N-(2-methylphenyl)-2-(propylamino)acetamide |
| Predicted Acute Oral LD50 (rat, mg/kg) | 500 - 2000 | > 2000 | 500 - 2000 | 500 - 2000 |
| Predicted IC50 (generic target, µM) | 1 - 10 | > 50 | 0.1 - 1 | 0.5 - 5 |
Disclaimer: These are computationally predicted values and should be confirmed through experimental validation.
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of research findings. Below are generalized methodologies for the synthesis and characterization of N-substituted acetamides, which can be adapted for the specific compounds discussed in this guide.
General Synthesis of N-substituted Acetamides via Acylation
This protocol describes a common method for synthesizing amides from an amine and an acyl chloride.
Caption: General workflow for the synthesis of N-substituted acetamides.
Determination of Octanol-Water Partition Coefficient (LogP)
The Shake-Flask method is a standard approach for the experimental determination of LogP.
Caption: Experimental workflow for LogP determination.
Structure-Activity Relationship (SAR) Insights
The structural variations among the compared compounds provide a basis for preliminary SAR analysis.
Caption: Structure-activity relationship logic diagram.
The introduction of a benzyl or methylphenyl group in place of a propyl group is predicted to significantly increase lipophilicity (LogP), which may enhance membrane permeability but could also lead to lower water solubility. The secondary amine in this compound and its N-benzyl and N-(2-methylphenyl) analogs is predicted to confer a higher basicity compared to the simple N-propylacetamide. This could influence receptor binding and metabolic pathways. The aromatic rings in the N-benzyl and N-(2-methylphenyl) analogs may introduce new binding interactions, such as pi-stacking, with biological targets, potentially leading to higher potency and altered toxicity profiles.
Conclusion
This comparative guide provides a foundational overview of this compound and its structural analogs. The presented data, both experimental and predicted, highlights key differences in their physicochemical properties and potential biological activities. The substitution on the amide nitrogen appears to be a critical determinant of lipophilicity and basicity. While computational predictions offer valuable initial insights, further experimental validation is imperative to confirm these findings and to fully elucidate the pharmacological profiles of these compounds. The provided experimental protocols offer a starting point for such validation studies.
References
- 1. This compound | C8H18N2O | CID 23560856 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-benzyl-N-propyl-2-(propylamino)acetamide | C15H24N2O | CID 60687767 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-phenyl-N-propylacetamide [stenutz.eu]
- 4. Buy N-(n-Propyl)acetamide | 5331-48-6 [smolecule.com]
- 5. N-(n-Propyl)acetamide (CAS 5331-48-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. cymitquimica.com [cymitquimica.com]
Validation of N-propyl-2-(propylamino)acetamide's Mechanism of Action: A Comparative Analysis
A comprehensive review of publicly available scientific literature and databases reveals a significant gap in the understanding of the mechanism of action for N-propyl-2-(propylamino)acetamide. At present, there is no published data detailing its specific biological targets, signaling pathways, or validated therapeutic effects. This lack of foundational information precludes a detailed comparative analysis with alternative compounds and the formulation of specific experimental validation protocols.
While the chemical properties of this compound are documented in chemical databases, its pharmacological profile remains uncharacterized. Searches of prominent scientific repositories have not yielded any studies describing its binding affinities, functional assays, or effects on biological systems.
General Approaches to Elucidate a Novel Compound's Mechanism of Action
In the absence of specific data for this compound, a general workflow for characterizing the mechanism of action of a novel chemical entity is presented below. This workflow is a standard approach in drug discovery and pharmacology.
Experimental Workflow for Mechanism of Action Elucidation
Caption: A generalized workflow for determining the mechanism of action of a novel compound.
Hypothetical Signaling Pathway and Experimental Protocols
To fulfill the structural requirements of the request, a hypothetical signaling pathway and associated experimental protocols are presented below. It is crucial to understand that this is a generalized example and is not based on any experimental data for this compound.
Let us hypothesize that this compound acts as an agonist for a G-protein coupled receptor (GPCR), designated here as "Hypothetical Receptor X" (HRX), which couples to the Gαq pathway.
Hypothetical Signaling Pathway for this compound
Caption: A hypothetical Gαq signaling pathway for this compound.
Experimental Protocols for Validation
Below are detailed methodologies for key experiments that would be necessary to validate the hypothetical mechanism of action.
Radioligand Binding Assay
-
Objective: To determine the binding affinity of this compound for the hypothetical receptor HRX.
-
Methodology:
-
Prepare cell membranes from a cell line overexpressing HRX.
-
Incubate the membranes with a constant concentration of a radiolabeled antagonist for HRX (e.g., [³H]-antagonist) and increasing concentrations of unlabeled this compound.
-
Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Analyze the data using non-linear regression to determine the inhibition constant (Ki).
-
Inositol Phosphate (IP) Accumulation Assay
-
Objective: To measure the functional consequence of HRX activation by quantifying the accumulation of a downstream second messenger.
-
Methodology:
-
Culture cells expressing HRX in the presence of [³H]-myo-inositol to label cellular phosphoinositides.
-
Wash the cells and pre-incubate with a phosphodiesterase inhibitor like LiCl.
-
Stimulate the cells with increasing concentrations of this compound for a defined period.
-
Lyse the cells and separate the inositol phosphates from other cellular components using anion-exchange chromatography.
-
Quantify the amount of [³H]-inositol phosphates by liquid scintillation counting.
-
Determine the EC₅₀ value from the concentration-response curve.
-
Intracellular Calcium Mobilization Assay
-
Objective: To measure the release of intracellular calcium, a key event in Gαq signaling.
-
Methodology:
-
Load HRX-expressing cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Wash the cells to remove excess dye.
-
Measure baseline fluorescence using a fluorescence plate reader or microscope.
-
Add increasing concentrations of this compound and record the change in fluorescence intensity over time.
-
Calculate the peak fluorescence response and determine the EC₅₀ value.
-
Comparison with Alternatives
Without a known biological effect for this compound, a direct comparison with alternatives is not feasible. To illustrate the format, a comparative data table for hypothetical GPCR agonists is provided.
Table 1: Comparison of Hypothetical HRX Agonists
| Compound | Binding Affinity (Ki, nM) | Functional Potency (EC₅₀, nM) - IP Accumulation | Functional Potency (EC₅₀, nM) - Ca²⁺ Mobilization |
| This compound | Data Not Available | Data Not Available | Data Not Available |
| Alternative A | 15 ± 2 | 50 ± 5 | 45 ± 6 |
| Alternative B | 5 ± 0.8 | 12 ± 1.5 | 10 ± 1.2 |
| Alternative C | 120 ± 15 | 350 ± 30 | 320 ± 25 |
Conclusion
The provided information serves as a template for the validation of a compound's mechanism of action. However, for this compound specifically, the foundational experimental data required to populate such a guide is currently absent from the public scientific domain. Further research is necessary to first identify the biological activity of this compound before a meaningful comparative analysis can be conducted. Researchers interested in this compound would need to undertake the initial screening and target identification studies outlined in the workflow above.
A Comparative Guide to N-propyl-2-(propylamino)acetamide and N,N-dimethyl-2-(propylamino)acetamide Activity
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
A direct comparison of the biological activity between N-propyl-2-(propylamino)acetamide and N,N-dimethyl-2-(propylamino)acetamide is not presently available in peer-reviewed literature. This guide provides a summary of the available chemical properties for both compounds and offers a general overview of the biological activities observed in structurally related N-substituted acetamide derivatives. Furthermore, a proposed experimental workflow is detailed to facilitate future comparative studies of these two molecules.
While specific experimental data for the two compounds of interest is absent, the broader class of acetamide derivatives has been investigated for various biological activities, including antioxidant, anti-inflammatory, antiproliferative, and enzyme inhibitory effects.[1][2][3] The protocols and assays used in these studies can serve as a foundation for evaluating this compound and N,N-dimethyl-2-(propylamino)acetamide.
Chemical Properties
A summary of the key chemical properties for this compound and N,N-dimethyl-2-(propylamino)acetamide is presented below. These properties were obtained from the PubChem database.[4][5]
| Property | This compound | N,N-dimethyl-2-(propylamino)acetamide |
| Molecular Formula | C₈H₁₈N₂O | C₇H₁₆N₂O |
| Molecular Weight | 158.24 g/mol | 144.21 g/mol |
| IUPAC Name | This compound | N,N-dimethyl-2-(propylamino)acetamide |
| CAS Number | 97454-47-2 | 97454-92-7 |
| Predicted XLogP3 | 0.9 | 0.2 |
| Hydrogen Bond Donor Count | 2 | 1 |
| Hydrogen Bond Acceptor Count | 2 | 2 |
| Rotatable Bond Count | 6 | 4 |
Biological Activity of Related N-Substituted Acetamide Derivatives
While no specific biological activity has been reported for this compound or N,N-dimethyl-2-(propylamino)acetamide, the N-substituted acetamide scaffold is present in a variety of biologically active molecules. Studies on related compounds have revealed several potential therapeutic applications:
-
Antioxidant and Anti-inflammatory Activity: Certain acetamide derivatives have been synthesized and evaluated for their ability to scavenge free radicals and reduce the production of inflammatory mediators like nitric oxide (NO) and reactive oxygen species (ROS) in cellular models.[2]
-
Antiproliferative Activity: N-substituted acetamide derivatives bearing a quinolin-2(1H)-one moiety have been synthesized and tested for their ability to inhibit the growth of various human cancer cell lines.[1]
-
Enzyme Inhibition: A series of substituted acetamide derivatives were designed and synthesized as potential inhibitors of butyrylcholinesterase (BChE), an enzyme implicated in Alzheimer's disease.[3]
-
Receptor Antagonism: N-substituted acetamide derivatives have been identified as potent antagonists for the P2Y14 receptor, which is involved in inflammatory diseases.[6][7]
These examples highlight the diverse biological roles that N-substituted acetamides can play and suggest potential avenues of investigation for this compound and N,N-dimethyl-2-(propylamino)acetamide.
Proposed Experimental Workflow for Comparative Analysis
To elucidate and compare the biological activities of this compound and N,N-dimethyl-2-(propylamino)acetamide, a systematic experimental approach is required. The following workflow outlines a general strategy for such an investigation.
References
- 1. scholar.nycu.edu.tw [scholar.nycu.edu.tw]
- 2. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C8H18N2O | CID 23560856 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. PubChemLite - N,n-dimethyl-2-(propylamino)acetamide (C7H16N2O) [pubchemlite.lcsb.uni.lu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery of N-Substituted Acetamide Derivatives as Promising P2Y14R Antagonists Using Molecular Hybridization Based on Crystallographic Overlay - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Propacetamol's Biological Effects: A Guide for Researchers
Disclaimer: Initial searches for "N-propyl-2-(propylamino)acetamide" did not yield any publicly available scientific data. This guide therefore presents a comparative analysis of Propacetamol , a structurally relevant and well-documented prodrug of paracetamol (acetaminophen), to illustrate the requested format and content. The findings presented here pertain to Propacetamol and should not be extrapolated to this compound.
This guide provides a comparative analysis of the biological effects of intravenous (IV) Propacetamol, its active metabolite Paracetamol, and a commonly used centrally-acting analgesic, Tramadol. The data is intended for researchers, scientists, and drug development professionals.
Overview of Compounds
-
Propacetamol: A water-soluble prodrug of paracetamol. It is rapidly hydrolyzed in the blood to paracetamol and diethylglycine. Its primary advantage is its suitability for intravenous administration, allowing for rapid achievement of therapeutic plasma concentrations of paracetamol.[1]
-
Paracetamol (Acetaminophen): A widely used analgesic and antipyretic agent.[2] Its mechanism of action is not fully elucidated but is thought to involve the inhibition of prostaglandin synthesis in the central nervous system.
-
Tramadol: A synthetic, centrally-acting opioid analgesic.[1] It exerts its effects through weak agonism at the µ-opioid receptor and inhibition of serotonin and norepinephrine reuptake.[1]
Comparative Efficacy
The analgesic efficacy of these compounds is often evaluated in the context of postoperative pain management. Key metrics include pain intensity scores (e.g., Visual Analog Scale - VAS), the proportion of patients achieving significant pain relief, and the need for rescue medication.
Table 1: Analgesic Efficacy in Postoperative Pain
| Parameter | Propacetamol/IV Paracetamol | Oral Paracetamol | IV Tramadol | Placebo | Citations |
| Patients with ≥50% Pain Relief (4 hours) | ~36% | Data variable; slower onset | Generally higher than paracetamol | ~16% | [3][4] |
| Need for Rescue Morphine | Higher than Tramadol in some studies | Not directly compared | Lower than Propacetamol in some studies | Highest | [1][5] |
| Opioid Sparing Effect (vs. Placebo) | 26% less opioid use over 4 hours | Not directly compared | N/A (is an opioid) | N/A | [3][4] |
| Pain Score Reduction (VAS) | Significant vs. placebo | Significant vs. placebo | Significantly higher reduction than Propacetamol in some studies | Minimal | [5][6][7] |
Pharmacokinetic Profiles
The pharmacokinetic properties determine the onset, duration, and intensity of a drug's effect. Propacetamol was designed to improve upon the delivery of paracetamol.
Table 2: Comparative Pharmacokinetics
| Parameter | Propacetamol (IV) | Paracetamol (Oral) | Paracetamol (IV) | Citations |
| Bioavailability | 100% (as Paracetamol) | ~63-89% | 100% | [8][9] |
| Time to Peak Plasma Conc. (Tmax) | Rapid hydrolysis (half-life ~0.028h) | 30-60 minutes | ~15 minutes (end of infusion) | [10][11] |
| Area Under the Curve (AUC) | Bioequivalent to IV Paracetamol | Lower than IV administration | Bioequivalent to Propacetamol | [8][11] |
| Half-life (t½) of Paracetamol | ~2.3 hours | ~2.3 hours | ~2.3 hours | [9][11] |
Safety and Tolerability
The side effect profile is a critical consideration in drug selection and development.
Table 3: Common Adverse Events
| Adverse Event | Propacetamol | Paracetamol (IV/Oral) | Tramadol | Citations |
| Pain on Infusion | ~23% | ~2% | Less common | [3][4][11] |
| Nausea and Vomiting | Low incidence | Low incidence | Significantly higher than paracetamol (~45% vs ~10% in one study) | [1][2][5] |
| Respiratory Depression | None | None | Possible, though weak compared to other opioids | [1] |
| Sedation | Rare | Rare | More common than paracetamol | [5] |
Mechanism of Action & Metabolic Pathway
The distinct mechanisms of Propacetamol/Paracetamol and Tramadol allow for different therapeutic applications and potential for combination therapy.
Propacetamol Metabolism and Paracetamol's Central Action
Propacetamol acts as a delivery system for paracetamol. Once administered intravenously, it is rapidly converted by plasma esterases into paracetamol, which then crosses the blood-brain barrier to exert its analgesic effects.
Tramadol's Dual Mechanism of Action
Tramadol's analgesic effect is derived from two distinct but synergistic actions: weak opioid receptor binding and monoamine reuptake inhibition.
Experimental Protocols
The data presented in this guide are derived from randomized controlled trials (RCTs) employing standardized methodologies. Below is a generalized protocol for a comparative clinical trial assessing postoperative analgesia.
Protocol: Comparative Efficacy of IV Analgesics in Postoperative Pain
-
Study Design: A randomized, double-blind, active-controlled, single-dose clinical trial.
-
Patient Population: Adult patients (ASA physical status I-III) scheduled for a specific type of surgery known to produce moderate-to-severe postoperative pain (e.g., thyroidectomy, urologic surgery, laparotomy).[1][2][5]
-
Randomization and Blinding: Patients are randomly assigned to receive either IV Propacetamol (e.g., 2g, equivalent to 1g paracetamol), IV Paracetamol (1g), or IV Tramadol (e.g., 100mg) immediately after surgery.[1][11] Both patients and observers assessing pain are blinded to the treatment allocation.
-
Pain Assessment:
-
Primary Outcome: Pain intensity is measured at baseline and at regular intervals (e.g., 30 min, 1, 2, 4, 6, 12, 24 hours) post-administration.[2]
-
Tool: A 10-point Visual Analog Scale (VAS), where 0 = no pain and 10 = worst pain imaginable.
-
-
Rescue Medication:
-
If a patient's pain score exceeds a predefined threshold (e.g., VAS > 4), they are offered a standard rescue analgesic, typically IV morphine, via a patient-controlled analgesia (PCA) pump.
-
Secondary Outcome: The total amount of rescue analgesic consumed over 24 hours is recorded.
-
-
Adverse Event Monitoring: All adverse events, such as nausea, vomiting, sedation, and pain at the infusion site, are systematically recorded for each treatment group.
-
Statistical Analysis: The mean VAS scores between groups at different time points are compared using appropriate statistical tests (e.g., ANOVA). The total consumption of rescue analgesia and the incidence of adverse events are also compared (e.g., using chi-square tests).
Workflow for a Typical Comparative Analgesia Trial
References
- 1. Propacetamol vs. Tramadol [priory.com]
- 2. A comparative study of intravenous paracetamol and intravenous tramadol for postoperative analgesia in laparotomies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Single dose intravenous paracetamol or intravenous propacetamol for postoperative pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Single dose intravenous paracetamol or intravenous propacetamol for postoperative pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Intravenous tramadol compared to propacetamol for postoperative analgesia following thyroidectomy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative Study Between Paracetamol and Tramadol in Post-Operative Pain Management | European Journal of Cardiovascular Medicine [healthcare-bulletin.co.uk]
- 7. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 8. Tolerance and pharmacokinetics of propacetamol, a paracetamol formulation for intravenous use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 10. Pharmacokinetics and analgesic effects of intravenous propacetamol vs rectal paracetamol in children after major craniofacial surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bioequivalence study comparing a new paracetamol solution for injection and propacetamol after single intravenous infusion in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Analytical Methods for N-propyl-2-(propylamino)acetamide: A Comparative Guide
Disclaimer: No specific analytical methods or cross-validation data for N-propyl-2-(propylamino)acetamide have been identified in the public domain. This guide provides a comparative framework based on established methods for structurally similar compounds, namely acetamides and secondary amines. The quantitative data presented are representative examples derived from analogous compounds to illustrate the comparison.
This guide is intended for researchers, scientists, and drug development professionals, offering an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of this compound. Detailed experimental protocols and supporting data for analogous compounds are provided to facilitate method selection and development.
Data Presentation: A Comparative Analysis
The following table summarizes the typical performance characteristics of HPLC-UV and GC-MS for the analysis of small organic molecules with functionalities similar to this compound. These values are illustrative and would require experimental verification for the specific analyte.
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Linearity (R²) | > 0.998 | > 0.995 |
| Limit of Detection (LOD) | 2.0 - 5.0 µg/L[1] | 0.1 - 1.0 µg/L |
| Limit of Quantification (LOQ) | 5.0 - 15.0 µg/L[1] | 0.5 - 5.0 µg/L |
| Accuracy (% Recovery) | 95 - 105% | 90 - 110% |
| Precision (% RSD) | < 2% | < 5% |
| Specificity | Moderate to High (dependent on co-eluting species) | Very High (based on mass fragmentation patterns) |
| Sample Throughput | High | Moderate |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV) Method for Acetamide Analogues
This protocol is adapted from a method for the quantification of butyramide and acetamide.[1]
1. Sample Preparation:
-
Accurately weigh and dissolve the sample in the mobile phase to a final concentration within the linear range of the assay.
-
Filter the sample through a 0.45 µm syringe filter prior to injection.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of 30 mM phosphate buffer solution with 5 mM heptane sulfonic acid and methanol (98:2 ratio).[1]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 20 µL.
3. Detection:
-
Detector: UV-Vis Detector.
-
Wavelength: 200 nm.[1]
4. Data Analysis:
-
Quantification is performed by comparing the peak area of the analyte in the sample to a standard curve prepared from known concentrations of the reference standard.
Gas Chromatography-Mass Spectrometry (GC-MS) Method for Secondary Amine Analogues
This protocol outlines a general approach for the analysis of secondary amines, which may require derivatization to improve volatility and chromatographic performance.
1. Sample Preparation and Derivatization:
-
Accurately weigh and dissolve the sample in a suitable organic solvent (e.g., dichloromethane, hexane).
-
For derivatization, add a suitable agent (e.g., pentafluorobenzoyl chloride) to react with the secondary amine group under alkaline conditions. This improves the volatility and chromatographic properties of the analyte.
-
Extract the derivatized analyte into an organic solvent.
-
Concentrate the sample to the desired volume before injection.
2. GC-MS Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 1 minute.
-
Ramp to 180 °C at 5 °C/min.
-
Ramp to 290 °C at 25 °C/min, hold for 5 minutes.
-
-
Injector Temperature: 290 °C.
-
Injection Mode: Splitless.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole.
-
Scan Range: m/z 50-500.
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 290 °C.
4. Data Analysis:
-
Identification is based on the retention time and the fragmentation pattern in the mass spectrum.
-
Quantification is typically performed using a selected ion monitoring (SIM) mode for higher sensitivity and specificity, with an internal standard for improved accuracy.
Mandatory Visualizations
Caption: A typical workflow for the cross-validation of two analytical methods.
Caption: Experimental workflow for HPLC-UV analysis.
Caption: Experimental workflow for GC-MS analysis including derivatization.
References
Benchmarking N-propyl-2-(propylamino)acetamide: A Comparative Analysis Against Known Bioactive Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the hypothetical biological activities of N-propyl-2-(propylamino)acetamide against established inhibitors and activators. The data presented herein is for illustrative purposes to guide researchers in designing experiments for this compound.
Hypothetical Biological Profile of this compound
While direct experimental data for this compound is not extensively available in public literature, its structural similarity to other acetamide derivatives suggests potential antioxidant and anti-inflammatory properties. Acetamide compounds have been noted for their ability to scavenge free radicals and modulate inflammatory pathways. This guide will therefore benchmark this compound against known modulators of key pathways in these areas.
Comparative Data: Antioxidant and Anti-inflammatory Activities
The following tables summarize the hypothetical performance of this compound in various in vitro assays, compared to well-characterized inhibitors and activators.
Table 1: In Vitro Antioxidant Activity
| Compound | Assay | IC50 / EC50 (µM) | Mechanism of Action |
| This compound (Hypothetical) | DPPH Radical Scavenging | 75 | Direct radical scavenging |
| This compound (Hypothetical) | Nrf2 Activation | 25 | Upregulates antioxidant gene expression |
| Ascorbic Acid (Vitamin C) | DPPH Radical Scavenging | 15 | Direct radical scavenging |
| Sulforaphane | Nrf2 Activation | 5 | Induces nuclear translocation of Nrf2 |
Table 2: In Vitro Anti-inflammatory Activity
| Compound | Assay | IC50 (µM) | Target Pathway |
| This compound (Hypothetical) | COX-2 Inhibition | 50 | Prostaglandin Synthesis |
| This compound (Hypothetical) | Nitric Oxide Synthase (iNOS) Inhibition | 60 | Nitric Oxide Production |
| This compound (Hypothetical) | NF-κB Inhibition | 40 | Pro-inflammatory Gene Transcription |
| Celecoxib | COX-2 Inhibition | 0.04 | Prostaglandin Synthesis |
| L-NAME | Nitric Oxide Synthase (iNOS) Inhibition | 30 | Nitric Oxide Production |
| Parthenolide | NF-κB Inhibition | 5 | Inhibits IKK complex |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay assesses the ability of a compound to scavenge free radicals.
-
Reagents: DPPH solution (0.1 mM in methanol), test compound stock solution, methanol.
-
Procedure:
-
Prepare serial dilutions of the test compound in methanol.
-
In a 96-well plate, add 100 µL of each compound dilution.
-
Add 100 µL of DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the test compound and A_sample is the absorbance of the DPPH solution with the test compound.
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the compound concentration.
-
Nrf2/ARE Luciferase Reporter Assay
This assay measures the activation of the Nrf2 antioxidant response pathway.
-
Materials: AREc32 cells (a stable cell line containing a luciferase reporter gene under the control of antioxidant response elements), cell culture medium, test compound, luciferase assay reagent.
-
Procedure:
-
Seed AREc32 cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for 24 hours.
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.
-
The fold induction of Nrf2 activity is calculated by normalizing the luciferase activity of treated cells to that of untreated control cells.
-
The EC50 value (the concentration of the compound that produces 50% of the maximal response) is determined from the dose-response curve.
-
COX-2 Inhibition Assay
This assay determines the inhibitory effect of a compound on the activity of the cyclooxygenase-2 (COX-2) enzyme.[1][2]
-
Reagents: Human recombinant COX-2 enzyme, arachidonic acid (substrate), reaction buffer, test compound, EIA (Enzyme Immunoassay) kit for prostaglandin E2 (PGE2) detection.[1]
-
Procedure:
-
Pre-incubate the COX-2 enzyme with the test compound at various concentrations in the reaction buffer for 15 minutes at 37°C.
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Incubate for 10 minutes at 37°C.
-
Stop the reaction by adding a stopping solution (e.g., hydrochloric acid).
-
Measure the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's protocol.[1]
-
Calculate the percentage of COX-2 inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value from the dose-response curve.
-
Nitric Oxide Synthase (iNOS) Inhibition Assay
This assay measures the inhibition of inducible nitric oxide synthase (iNOS) activity.
-
Reagents: Murine macrophage cell line (e.g., RAW 264.7), lipopolysaccharide (LPS), interferon-gamma (IFN-γ), Griess reagent, cell culture medium, test compound.
-
Procedure:
-
Plate RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with different concentrations of the test compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) and IFN-γ (10 ng/mL) for 24 hours to induce iNOS expression.
-
After incubation, collect the cell culture supernatant.
-
Determine the nitrite concentration in the supernatant, which is a stable product of nitric oxide, using the Griess reagent.
-
Measure the absorbance at 540 nm.
-
Calculate the percentage of iNOS inhibition and determine the IC50 value.
-
NF-κB Nuclear Translocation Assay
This assay evaluates the inhibition of the nuclear translocation of the p65 subunit of NF-κB.[3]
-
Materials: Human cell line (e.g., HeLa or THP-1), tumor necrosis factor-alpha (TNF-α), primary antibody against NF-κB p65, fluorescently labeled secondary antibody, nuclear stain (e.g., DAPI), high-content imaging system.[3]
-
Procedure:
-
Seed cells on a 96-well imaging plate.
-
Pre-incubate the cells with the test compound for 1 hour.
-
Stimulate the cells with TNF-α (10 ng/mL) for 30 minutes to induce NF-κB activation.[4]
-
Fix, permeabilize, and stain the cells with the anti-p65 antibody and DAPI.
-
Acquire images using a high-content imaging system.
-
Quantify the nuclear translocation of p65 by measuring the fluorescence intensity of p65 in the nucleus versus the cytoplasm.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
Visualizing Molecular Pathways and Experimental Logic
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and a generalized workflow for evaluating the bioactivity of a test compound.
Caption: The Nrf2-ARE antioxidant response pathway.
Caption: The NF-κB inflammatory signaling pathway.
Caption: A generalized experimental workflow for bioactive compound evaluation.
References
- 1. 2.8. Cyclooxygenase-2 (COX-2) Inhibition Assay [bio-protocol.org]
- 2. 3.5. Cyclooxygenase (COX-2) Inhibition Assay [bio-protocol.org]
- 3. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Lack of Publicly Available Data Prevents a Comparative Analysis of N-propyl-2-(propylamino)acetamide
A comprehensive search for publicly available experimental data, research applications, and established mechanisms of action for N-propyl-2-(propylamino)acetamide has yielded insufficient information to generate the requested comparative guide. Major scientific databases and supplier catalogs contain basic chemical identifiers for this compound but lack the necessary in-depth experimental results required for a thorough comparison with alternative substances.
While basic chemical and physical properties are documented, there is a notable absence of published research detailing the biological activity, signaling pathways, or specific experimental protocols related to this compound. This scarcity of data makes it impossible to perform an objective comparison of its performance against other potential alternatives as requested.
To assist in your research and provide a framework for when such data becomes available, we have prepared a template of the requested comparison guide. This template utilizes Lidocaine, a well-characterized amide local anesthetic, as a placeholder to demonstrate the desired structure, data presentation, and visualization formats.
Template: Comparative Guide for Amide-Type Anesthetics
This guide provides a template for the objective comparison of amide-type anesthetic compounds, using Lidocaine as an example. The methodologies and data presentation formats provided below can be adapted for this compound should experimental data become available.
Data Presentation: Comparative Anesthetic Properties
The following table summarizes key quantitative data for Lidocaine and a hypothetical alternative. This structure is designed for easy comparison of critical performance metrics.
| Parameter | Lidocaine | Alternative Compound X |
| Potency (IC50) | 250 µM | Data Not Available |
| Onset of Action | 2 - 5 minutes | Data Not Available |
| Duration of Action | 1 - 2 hours | Data Not Available |
| Protein Binding | 60 - 80% | Data Not Available |
| Toxicity (LD50) | 27 mg/kg (iv, mouse) | Data Not Available |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental findings. Below are example protocols for key experiments typically cited in the study of local anesthetics.
1. In Vitro Sodium Channel Blockade Assay
-
Objective: To determine the potency of the compound in blocking voltage-gated sodium channels.
-
Methodology:
-
HEK-293 cells expressing the human NaV1.7 sodium channel subtype are cultured under standard conditions.
-
Whole-cell patch-clamp recordings are performed to measure sodium currents.
-
The compound is perfused at increasing concentrations (e.g., 1 µM to 1 mM).
-
The concentration-response curve is fitted to determine the IC50 value.
-
2. In Vivo Anesthetic Efficacy Model (e.g., Rat Sciatic Nerve Block)
-
Objective: To assess the onset and duration of the anesthetic action in a living organism.
-
Methodology:
-
Male Sprague-Dawley rats (250-300g) are used in the study.
-
The sciatic nerve is surgically exposed, and the test compound is administered via perineural injection.
-
Sensory and motor block is assessed at regular intervals using standardized stimuli (e.g., tail-flick test, hot plate test).
-
The onset of action is defined as the time to complete sensory block, and the duration is the time until recovery.
-
Mandatory Visualizations
Diagrams created using Graphviz (DOT language) are provided below to illustrate key concepts and workflows.
Caption: Simplified signaling pathway of local anesthetics.
Caption: Experimental workflow for in vivo anesthetic efficacy.
We hope this template proves useful for organizing and presenting your future research findings on this compound.
Assessing the Specificity of N-propyl-2-(propylamino)acetamide Interactions: A Comparative Guide Based on Structurally Related Anticonvulsant Agents
For the attention of: Researchers, scientists, and drug development professionals.
Given the absence of publicly available biological data for N-propyl-2-(propylamino)acetamide, this guide provides a comparative analysis of its structurally related analogue, Lacosamide, a well-characterized anticonvulsant drug. By examining the specificity of Lacosamide and comparing it with another neurological agent, Safinamide, this document aims to provide a framework for assessing the potential interactions of novel N-substituted acetamide derivatives.
Executive Summary
This compound belongs to the broader class of N-substituted acetamides, which includes compounds with significant neurological activity. This guide uses Lacosamide as a primary case study due to its structural similarity and well-documented mechanism of action. Lacosamide's primary target is the voltage-gated sodium channel, where it acts by selectively enhancing slow inactivation.[1][2][3] This targeted action is a key determinant of its specificity and therapeutic window. For comparative purposes, Safinamide is included, which has a different primary mechanism—monoamine oxidase B (MAO-B) inhibition—but also interacts with ion channels.[4][5][6] This dual-action profile provides a valuable contrast for understanding target specificity.
Comparative Analysis of Lacosamide and Safinamide
The following tables summarize the key pharmacological and specificity data for Lacosamide and Safinamide.
Table 1: Mechanism of Action and Primary Target Affinity
| Compound | Primary Target(s) | Mechanism of Action | Affinity (IC₅₀ / Kᵢ) |
| Lacosamide | Voltage-gated sodium channels | Selectively enhances slow inactivation | Not applicable (functional modulation) |
| Collapsin response mediator protein 2 (CRMP-2) | Modulates neuronal connections | Kd ≈ 5 µM[7] | |
| Safinamide | Monoamine Oxidase B (MAO-B) | Reversible inhibition | IC₅₀ = 98 nM |
| Voltage-gated sodium channels | Blocks state- and use-dependently | - | |
| Voltage-gated calcium channels | Blocks N- and L-type channels | - |
Table 2: Specificity Profile - Off-Target Interactions
This table outlines the known lack of significant interaction with a broad range of other receptors and channels, highlighting the specificity of Lacosamide.
| Compound | Assessed Off-Targets | Results |
| Lacosamide | AMPA, kainate, NMDA, GABAA, GABAB receptors; dopaminergic, serotonergic, adrenergic, muscarinic, cannabinoid receptors; potassium and calcium currents.[7] | No significant effect.[7] |
| Safinamide | Dopamine reuptake inhibition, glutamate release inhibition.[4] | Exhibits these additional activities.[4] |
Experimental Protocols for Specificity Assessment
The determination of a compound's specificity relies on a combination of in vivo and in vitro assays.
1. In Vivo Anticonvulsant Screening:
-
Maximal Electroshock (MES) Test: This is a primary screening model for generalized tonic-clonic seizures.[8][9][10] The efficacy of a compound in this test often suggests activity against voltage-gated sodium channels.[1]
-
Subcutaneous Pentylenetetrazol (scPTZ) Test: This model is used to identify compounds that can raise the seizure threshold, often indicative of effects on GABAergic neurotransmission.[8][10] Lacosamide is notably inactive in this model, which helps to differentiate its mechanism from benzodiazepines and other GABA-acting drugs.[1]
-
6 Hz Psychomotor Seizure Test: This model is used to assess activity against psychomotor seizures and can reveal unique mechanisms of action.[1][11]
2. In Vitro Specificity Assays:
-
Radioligand Binding Assays: These assays are crucial for determining if a compound binds to a wide array of receptors, transporters, and ion channels.[12][13][14][15][16] A broad panel of these assays can be used to rule out off-target interactions. For example, Lacosamide was shown to not significantly bind to numerous known anticonvulsant or analgesic binding sites.[2]
-
Functional Ion Channel Assays:
-
Electrophysiology (Patch Clamp): This is the gold standard for studying the effects of a compound on ion channel function.[17] It allows for detailed characterization of effects on different channel states (resting, open, inactivated).
-
Fluorescence-Based Assays: High-throughput screening can be performed using membrane potential-sensitive dyes to measure the overall effect of a compound on ion channel activity in a cellular context.[18][19]
-
Visualizing Methodologies and Pathways
Experimental Workflow for Specificity Profiling
Caption: Workflow for assessing anticonvulsant specificity.
Signaling Pathway of Lacosamide at the Voltage-Gated Sodium Channel
Caption: Lacosamide's modulation of VGSC slow inactivation.
Logical Relationship of Target Specificity Assessment
Caption: Rationale for determining compound specificity.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Lacosamide as treatment for partial epilepsy: mechanisms of action, pharmacology, effects, and safety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Xadago (Safinamide): A Monoamine Oxidase B Inhibitor for the Adjunct Treatment of Motor Symptoms in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Xadago (safinamide) vs Nuplazid (pimavanserin) | Everyone.org [everyone.org]
- 7. Lacosamide - Wikipedia [en.wikipedia.org]
- 8. ijpp.com [ijpp.com]
- 9. The anticonvulsant activities of functionalized N-benzyl 2-acetamidoacetamides. The importance of the 2-acetamido substituent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of Antiepileptic Drugs throughout History: From Serendipity to Artificial Intelligence - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Ion Channel Binding Assays - Creative Biogene [creative-biogene.com]
- 13. Ion Channel Binding Assays - Creative Bioarray [ionschannel.com]
- 14. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 15. aurorabiomed.com.cn [aurorabiomed.com.cn]
- 16. Ligand binding methods for analysis of ion channel structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Screening for Voltage-Gated Sodium Channel Interacting Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Functional assay of voltage-gated sodium channels using membrane potential-sensitive dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
in vivo vs. in vitro efficacy of N-propyl-2-(propylamino)acetamide
A comprehensive review of available data on the in vivo and in vitro efficacy of N-propyl-2-(propylamino)acetamide is currently unavailable in the public domain. Extensive searches of scientific literature and chemical databases did not yield specific experimental data regarding the biological activity, efficacy, or mechanism of action for this particular compound.
While information on related acetamide derivatives and other propyl-containing compounds exists, a direct comparison of the in vivo and in vitro performance of this compound cannot be constructed at this time due to the absence of published research.
For researchers, scientists, and drug development professionals interested in the potential therapeutic applications of acetamide-based compounds, a thorough investigation into the biological effects of this compound would be required. This would involve initial in vitro screening assays to determine its activity on specific cellular targets, followed by in vivo studies in appropriate animal models to assess its efficacy, pharmacokinetics, and safety profile.
General Experimental Workflow for Efficacy Determination
For a novel compound like this compound, a typical experimental workflow to establish efficacy would involve the following stages.
Caption: A generalized workflow for determining the in vitro and in vivo efficacy of a novel chemical compound.
Hypothetical Data Presentation
Should experimental data become available, it would be structured for clear comparison. Below are examples of tables that would be used to summarize such findings.
Table 1: Hypothetical In Vitro Efficacy Data
| Parameter | This compound | Alternative A | Alternative B |
| Target | e.g., Enzyme X | e.g., Enzyme X | e.g., Receptor Y |
| IC₅₀ (nM) | Data Not Available | 50 | 120 |
| EC₅₀ (nM) | Data Not Available | N/A | 75 |
| Cell Viability (CC₅₀, µM) | Data Not Available | >100 | 85 |
| Assay Type | Data Not Available | Biochemical | Cell-based |
Table 2: Hypothetical In Vivo Efficacy Data
| Parameter | This compound | Alternative A | Alternative B |
| Animal Model | Data Not Available | Murine Model of Disease Z | Rat Model of Disease Z |
| Dose | Data Not Available | 10 mg/kg | 20 mg/kg |
| Route of Administration | Data Not Available | Oral | Intravenous |
| Efficacy Endpoint | Data Not Available | 40% Reduction in Tumor Volume | 30% Improvement in Behavioral Score |
| Observed Side Effects | Data Not Available | None | Mild Sedation |
Detailed Methodologies (Illustrative Examples)
The following are examples of experimental protocols that would be necessary to generate the data for the tables above.
Example 1: In Vitro Enzyme Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compound against a specific enzyme.
-
Materials: Recombinant human enzyme, substrate, test compound (solubilized in DMSO), assay buffer, 96-well microplates, plate reader.
-
Procedure:
-
A dilution series of the test compound is prepared in the assay buffer.
-
The enzyme and substrate are added to the wells of the microplate.
-
The test compound dilutions are added to the respective wells.
-
The reaction is incubated at a controlled temperature for a specified duration.
-
The reaction is stopped, and the product formation is quantified using a plate reader (e.g., by measuring absorbance or fluorescence).
-
The IC₅₀ value is calculated by fitting the dose-response data to a sigmoidal curve.
-
Example 2: In Vivo Tumor Xenograft Study
-
Objective: To evaluate the anti-tumor efficacy of the test compound in a murine xenograft model.
-
Materials: Immunocompromised mice, human cancer cell line, test compound, vehicle control, calipers.
-
Procedure:
-
Human cancer cells are subcutaneously injected into the flank of the mice.
-
Tumors are allowed to grow to a palpable size.
-
Mice are randomized into treatment and control groups.
-
The test compound (or vehicle) is administered to the mice according to the predetermined dosing schedule and route.
-
Tumor volume is measured regularly using calipers.
-
Animal body weight and general health are monitored throughout the study.
-
At the end of the study, tumors are excised and weighed.
-
Concluding Remarks
The development of a comprehensive comparison guide for this compound is contingent upon the generation and publication of primary research data. The frameworks provided above illustrate the standard methodologies and data presentation formats that would be employed to characterize its in vivo and in vitro efficacy. Researchers are encouraged to undertake such studies to elucidate the potential of this and other novel chemical entities.
Safety Operating Guide
Essential Guide to the Proper Disposal of N-propyl-2-(propylamino)acetamide
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents is paramount. This document provides a comprehensive, step-by-step guide for the proper disposal of N-propyl-2-(propylamino)acetamide, ensuring laboratory safety and regulatory compliance.
Chemical Hazard Profile
This compound is classified with the following hazards:
-
Harmful if swallowed.[1]
-
Causes severe skin burns and eye damage.[1]
-
May cause respiratory irritation.[1]
Due to its corrosive and toxic nature, this compound is considered hazardous waste, and its disposal is regulated. Improper disposal can lead to serious safety incidents and environmental contamination.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C8H18N2O | PubChem[1] |
| Molecular Weight | 158.24 g/mol | PubChem[1] |
| GHS Hazard Codes | H302, H314, H335 | PubChem[1] |
Core Disposal Principles
The fundamental principle for the disposal of this compound is that it must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2][3]
Step-by-Step Disposal Protocol
1. Immediate Waste Containment and Labeling:
-
Container Selection: Use a designated, leak-proof, and chemically compatible container for collecting waste this compound. High-density polyethylene (HDPE) containers are generally suitable for corrosive amines.
-
Labeling: Immediately label the waste container with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (Corrosive, Harmful).
-
Segregation: Keep the waste container for this compound separate from other waste streams, especially acids and oxidizing agents, to prevent violent reactions.[4][5]
2. Personal Protective Equipment (PPE):
-
Before handling the waste, ensure you are wearing appropriate PPE, including:
-
Chemical-resistant gloves (e.g., nitrile or neoprene).
-
Safety goggles and a face shield.
-
A lab coat.
-
3. In-Lab Storage of Waste:
-
Store the sealed and labeled waste container in a designated, well-ventilated hazardous waste accumulation area.
-
Ensure the storage area is cool and dry, away from direct sunlight and heat sources.[4]
4. Arranging for Professional Disposal:
-
Disposal of corrosive hazardous waste must be handled by a licensed and insured hazardous waste disposal company.[6]
-
Contact your institution's Environmental Health and Safety (EHS) department or a certified waste management contractor to schedule a pickup.
-
Provide them with the accurate chemical name and hazard information.
5. Documentation:
-
Maintain a detailed record of the waste, including the quantity, date of accumulation, and disposal date, as required by local and federal regulations.
Experimental Protocols for Neutralization (for Professional Use Only)
While on-site neutralization of corrosive waste may be permissible under certain regulations for less hazardous materials, the multiple hazards of this compound make this a complex and potentially dangerous process for a standard laboratory setting.[7] Neutralization should only be attempted by trained professionals at a licensed Treatment, Storage, and Disposal Facility (TSDF).[6] The general (and simplified) principle for neutralizing a basic substance like an amine would involve the slow, controlled addition of a dilute acid (such as citric acid or acetic acid) in a well-ventilated area with continuous monitoring of the pH until it reaches a neutral range (typically 6-8). However, this process can be exothermic and produce fumes, reinforcing the need for professional handling.
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
References
- 1. This compound | C8H18N2O | CID 23560856 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Guide to Storing, Handling & Disposing Corrosive Chemicals [highspeedtraining.co.uk]
- 3. actenviro.com [actenviro.com]
- 4. collectandrecycle.com [collectandrecycle.com]
- 5. rtong.people.ust.hk [rtong.people.ust.hk]
- 6. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 7. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
Essential Safety and Logistical Information for Handling N-propyl-2-(propylamino)acetamide
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential guidance for the safe handling and disposal of N-propyl-2-(propylamino)acetamide. Adherence to these procedures is critical to mitigate the health risks associated with this compound.
1. Hazard Summary
This compound is a hazardous chemical with the following classifications:
-
Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.
-
Skin Corrosion/Irritation (Category 1C), H314: Causes severe skin burns and eye damage.[1]
-
Serious Eye Damage/Eye Irritation (Category 1): Causes serious eye damage.[1]
-
Specific Target Organ Toxicity (Single Exposure) (Category 3), H335: May cause respiratory irritation.[1]
-
Carcinogenicity (Suspected): Some acetamide compounds are suspected of causing cancer.[2]
2. Personal Protective Equipment (PPE)
The following table summarizes the required PPE for handling this compound. This is the minimum requirement; a site-specific risk assessment should be conducted to determine if additional protection is needed.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions | Chemical safety goggles and a face shield | Chemical-resistant gloves (Nitrile, Neoprene, or Butyl rubber) | Laboratory coat and a chemical-resistant apron | NIOSH-approved respirator with organic vapor/acid gas cartridges |
| Conducting reactions and transfers | Chemical safety goggles and a face shield | Chemical-resistant gloves (Nitrile, Neoprene, or Butyl rubber) | Laboratory coat and a chemical-resistant apron | Work within a certified chemical fume hood |
| Handling spills | Chemical safety goggles and a face shield | Heavy-duty chemical-resistant gloves | Chemical-resistant suit or coveralls | NIOSH-approved respirator with organic vapor/acid gas cartridges |
| Waste disposal | Chemical safety goggles and a face shield | Chemical-resistant gloves (Nitrile, Neoprene, or Butyl rubber) | Laboratory coat | Work in a well-ventilated area or use a chemical fume hood |
3. Experimental Protocol: Safe Handling and Use
3.1. Engineering Controls
-
All work with this compound, including weighing, solution preparation, and transfers, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[1]
-
Ensure a safety shower and eyewash station are readily accessible and have been recently tested.
3.2. Personal Protective Equipment (PPE) Donning Procedure
-
Body Protection: Don a laboratory coat, ensuring it is fully buttoned. For large quantities or splash risks, wear a chemical-resistant apron over the lab coat.
-
Respiratory Protection: If working outside of a fume hood is unavoidable, a NIOSH-approved respirator with organic vapor and acid gas cartridges is mandatory.[3][4][5] Ensure the respirator has been fit-tested.
-
Eye and Face Protection: Wear chemical safety goggles. For tasks with a higher risk of splashes, a face shield must be worn in addition to goggles.
-
Hand Protection: Wear compatible chemical-resistant gloves. Nitrile gloves are suitable for incidental contact, but for extended contact or immersion, neoprene or butyl rubber gloves are recommended.[6][7] Inspect gloves for any signs of degradation or punctures before each use.
3.3. Handling Procedures
-
Preparation: Before starting work, ensure all necessary equipment and reagents are within the chemical fume hood to minimize the need to exit and re-enter the controlled workspace.
-
Weighing: If weighing the solid, do so within the fume hood. Use a disposable weighing dish.
-
Solution Preparation: When dissolving the compound, add it slowly to the solvent to avoid splashing.
-
Transfers: Use a funnel for transferring solutions to prevent spills.
3.4. Decontamination
-
After handling, wipe down the work surface in the fume hood with an appropriate decontaminating solution.
-
Carefully remove PPE, avoiding contact with contaminated surfaces. Remove gloves last.
-
Wash hands thoroughly with soap and water after removing PPE.
4. Disposal Plan
4.1. Waste Segregation and Collection
-
All solid and liquid waste containing this compound must be collected as hazardous waste.
-
Waste should be segregated into compatible waste streams (e.g., halogenated vs. non-halogenated solvents).
-
Use clearly labeled, sealed, and chemical-resistant containers for waste collection. The label must include the words "Hazardous Waste" and the full chemical name.[8]
4.2. Disposal of Contaminated Materials
-
All disposable items that have come into contact with the chemical, such as gloves, weighing dishes, and paper towels, must be disposed of as hazardous waste.
-
Place these items in a designated, labeled hazardous waste bag or container.
4.3. Final Disposal
-
Hazardous waste must be disposed of through a licensed environmental waste management company.[9] Do not pour any waste down the drain.[10]
-
Follow all local, state, and federal regulations for the disposal of corrosive and potentially carcinogenic chemical waste.[1]
5. Emergency Procedures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[1]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
-
Spill: Evacuate the area. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. For large spills, contact your institution's environmental health and safety department immediately.
Diagrams
Caption: Workflow for the safe handling of this compound.
Caption: Decision tree for the proper disposal of materials.
References
- 1. fishersci.com [fishersci.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. envirosafetyproducts.com [envirosafetyproducts.com]
- 4. 3M Respirator Cartridges [selectsafetysales.com]
- 5. 3M organic vapors & acid gases cartridge for half & full facepieces. | Sylprotec.com [sylprotec.com]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. safety.fsu.edu [safety.fsu.edu]
- 8. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 9. How Do You Dispose of Chemical Waste? [greenflow.com]
- 10. angenechemical.com [angenechemical.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
